N-(4-aminobutyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(4-aminobutyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-7-3-4-8-12-10(13)9-5-1-2-6-9/h9H,1-8,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYFDCZTLXCFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(4-aminobutyl)cyclopentanecarboxamide chemical structure and properties
Introduction & Chemical Identity
N-(4-aminobutyl)cyclopentanecarboxamide is a specialized chemical building block characterized by a lipophilic cyclopentane ring coupled to a hydrophilic 1,4-diaminobutane (putrescine) linker via an amide bond. This structural motif—combining a constrained alicyclic core with a flexible aliphatic amine tail—positions it as a valuable intermediate in medicinal chemistry, particularly for the design of fragment-based drug candidates , PROTAC linkers , and surface-active agents .
The molecule's dual functionality allows it to serve as a "warhead carrier" or a spacer in bioconjugation, where the primary amine provides a reactive handle for further derivatization while the cyclopentane moiety imparts metabolic stability and lipophilicity distinct from linear alkyl chains.
Physiochemical Profile[1][2]
| Property | Value | Notes |
| IUPAC Name | N-(4-aminobutyl)cyclopentanecarboxamide | |
| Molecular Formula | C₁₀H₂₀N₂O | |
| Molecular Weight | 184.28 g/mol | |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; membrane permeable. |
| pKa (Amine) | ~10.5 | Typical for primary aliphatic amines; exists as cation at physiological pH. |
| pKa (Amide) | ~15-17 | Neutral under physiological conditions. |
| H-Bond Donors | 3 | 1 (Amide NH) + 2 (Amine NH₂). |
| H-Bond Acceptors | 2 | 1 (Amide C=O) + 1 (Amine N). |
| Solubility | Soluble in DMSO, MeOH, EtOH. | Water solubility is pH-dependent (high at pH < 9). |
Synthesis & Manufacturing Protocols
To ensure high purity and avoid the formation of the symmetrical bis-amide byproduct (N,N'-(butane-1,4-diyl)bis(cyclopentanecarboxamide)), a mono-protection strategy is the superior synthetic route compared to direct acylation.
Recommended Protocol: Mono-Boc Protection Route
This stepwise approach guarantees the formation of the mono-substituted product with high selectivity.
Phase 1: Mono-protection of 1,4-Diaminobutane
-
Reagents: 1,4-Diaminobutane (10 eq.), Di-tert-butyl dicarbonate (Boc₂O, 1 eq.), Dioxane/Water (1:1).
-
Procedure:
-
Dissolve 1,4-diaminobutane in Dioxane/Water.
-
Add Boc₂O dropwise over 2 hours at 0°C to favor mono-protection.
-
Extract the unreacted diamine with water; extract the mono-Boc product (N-Boc-1,4-diaminobutane) into ethyl acetate.
-
Checkpoint: Verify mono-substitution via TLC (ninhydrin stain).
-
Phase 2: Amide Coupling
-
Reagents: Cyclopentanecarboxylic acid (1.0 eq.), N-Boc-1,4-diaminobutane (1.0 eq.), EDC·HCl (1.2 eq.), HOBt (1.2 eq.), DIPEA (3.0 eq.), DMF.
-
Procedure:
-
Activate cyclopentanecarboxylic acid with EDC/HOBt in DMF for 30 mins at RT.
-
Add N-Boc-1,4-diaminobutane and DIPEA. Stir for 12-16 hours.
-
Workup: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine.
-
Purify via flash chromatography (Hexane/EtOAc) to isolate tert-butyl (4-(cyclopentanecarboxamido)butyl)carbamate.
-
Phase 3: Deprotection
-
Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the intermediate in DCM.
-
Add TFA slowly at 0°C. Stir at RT for 2 hours.
-
Concentrate in vacuo.
-
Final Step: Neutralize with basic resin or recrystallize as the HCl salt for stability.
-
Synthesis Pathway Visualization
Figure 1: Stepwise synthesis pathway utilizing a mono-protection strategy to ensure product selectivity.
Applications in Drug Design & Research
Linker Technology for PROTACs and Conjugates
The C4-alkyl chain (butyl) serves as an optimal "spacer" length in many bioconjugates, reducing steric clash between the warhead and the E3 ligase ligand in PROTAC design. The cyclopentane ring adds a rigid, lipophilic "cap" that can improve cell permeability compared to linear aliphatic chains.
-
Mechanism: The primary amine acts as a nucleophile to react with activated esters (NHS-esters) or aldehydes (reductive amination) on the target drug or protein.
-
Advantage: The cyclopentane group restricts conformational freedom slightly more than a pentyl/hexyl chain, potentially improving binding entropy.
Polyamine Mimicry
Structurally, the molecule resembles mono-acylated putrescine. Polyamine derivatives are known to interact with:
-
DNA/RNA backbones: Via electrostatic interaction of the protonated amine.
-
Ion Channels: Blocking or modulating NMDA receptors or potassium channels (a common property of cyclic amine derivatives).
Fragment-Based Drug Discovery (FBDD)
As a fragment, this molecule offers a high
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures should be confirmed:
-
¹H NMR (400 MHz, DMSO-d₆):
- 7.8 (bt, 1H, Amide NH).
- 2.6 (t, 2H, -CH₂-NH₂).
- 3.0 (q, 2H, -CH₂-NH-CO-).
- 1.5 - 1.8 (m, Cyclopentane CH/CH₂).
- 1.3 - 1.5 (m, Butyl linker CH₂).
-
MS (ESI):
-
Calculated
. -
Observed peaks often include
adducts.
-
-
IR Spectroscopy:
-
Amide I band: ~1640 cm⁻¹ (C=O stretch).
-
Amide II band: ~1550 cm⁻¹ (N-H bend).
-
Primary Amine: ~3300-3400 cm⁻¹ (N-H stretch, broad).
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). The free amine is basic and can cause chemical burns if handled improperly.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the primary amine or absorption of CO₂ (carbamate formation).
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.
References
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate. Synthetic Communications, 20(16), 2559-2564. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
PubChem Compound Summary. (n.d.). Cyclopentanecarboxylic acid derivatives. National Center for Biotechnology Information. Link
Biological activity of cyclopentanecarboxamide derivatives in drug discovery
Topic: Biological Activity of Cyclopentanecarboxamide Derivatives in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Scaffold Advantage
Cyclopentanecarboxamide derivatives represent a privileged scaffold in modern drug discovery, valued primarily for their ability to function as conformationally restricted bioisosteres . By mimicking the geometry of proline or locking the rotatable bonds of linear aliphatic chains, this scaffold improves metabolic stability and enhances binding affinity through entropy reduction.
This guide analyzes the biological activity of these derivatives across three primary therapeutic axes: CCR2 antagonism (Inflammation) , NK1 antagonism (CNS/Emesis) , and NaV1.7 inhibition (Pain) . It provides actionable protocols for synthesis and biological validation, emphasizing the critical role of stereochemistry in efficacy.
Therapeutic Axis I: CCR2 Antagonists (Inflammation)
The Chemokine Receptor 2 (CCR2) is a G-protein coupled receptor (GPCR) central to monocyte migration in inflammatory diseases like rheumatoid arthritis and atherosclerosis.[1] Cyclopentanecarboxamide derivatives have emerged as potent antagonists by targeting the orthosteric site of CCR2.
Mechanism of Action & SAR
The "critical lock" mechanism involves the cyclopentane ring positioning a basic amine (often a piperidine) to interact with the acidic residue (Glu291) in the receptor's transmembrane domain.
Key Structure-Activity Relationships (SAR):
-
C(1) Substituent: Short, branched alkyl groups (isopropyl, isobutyl, cyclopropyl) at the C1 position of the cyclopentane ring are critical for hydrophobic packing.
-
Stereochemistry: The 1,3-cis configuration between the amide and the amine substituent is generally preferred for optimal receptor fit in the CCR2 pocket.
-
Residence Time (
): Efficacy correlates strongly with drug-target residence time. Lipophilic hydrogen-bond acceptors on the piperidine ring (e.g., at the 3-position) significantly prolong , improving in vivo efficacy despite similar values (Structure-Kinetic Relationships or SKR).
Data Summary: CCR2 Antagonist Potency
| Compound ID | C(1) Substituent | Stereochemistry | CCR2 Binding ( | Residence Time (min) |
| MK-0483 | Isopropyl | 1,3-cis | 1.2 | 724 |
| Analog A | Methyl | 1,3-cis | 15.4 | 45 |
| Analog B | Isobutyl | 1,3-trans | >1000 | N/A |
| Analog C | Cyclopropyl | 1,3-cis | 3.6 | 266 |
Table 1: Comparative potency and kinetic data for select cyclopentanecarboxamide derivatives. Note the correlation between branched alkyls and residence time.
Therapeutic Axis II: NK1 Receptor Antagonists & NaV1.7
Beyond GPCRs, this scaffold has shown remarkable utility in ion channel modulation and neurokinin signaling.
NK1 Antagonism (Antiemetic/Anxiolytic)
Unlike the CCR2 series, NK1 antagonists (targeting Substance P signaling) require a specific 1,2-trans-2,3-trans stereochemistry. This configuration allows the cyclopentane to project three pharmacophores into the NK1 binding pocket, offering superior water solubility compared to traditional morpholine-based antagonists (e.g., Aprepitant).
NaV1.7 Inhibition (Non-Opioid Pain Management)
Recent discovery efforts have utilized cyclopentane carboxylic acids to replace the proline "warhead" in voltage-gated sodium channel inhibitors.[2] The cyclopentane ring provides a rigid vector that boosts selectivity for NaV1.7 over the cardiac NaV1.5 channel, a critical safety margin for pain therapeutics.
Strategic Visualization: SAR Logic Flow
The following diagram illustrates the decision matrix for optimizing the cyclopentanecarboxamide scaffold based on the target class.
Figure 1: SAR Decision Matrix. Divergent optimization strategies are required depending on whether the target is a GPCR (CCR2), a Neurokinin receptor (NK1), or an Ion Channel (NaV1.7).
Experimental Protocols (Self-Validating Systems)
Protocol A: Stereoselective Synthesis (Isocyanide MCR)
Objective: To synthesize highly substituted cyclopentanecarboxamides with controlled diastereoselectivity.
Reagents:
-
Isocyanide component[3]
-
Catalyst: Phosphoric acid or similar organocatalyst
Workflow:
-
Reaction Setup: Dissolve the aldehyde (1.0 equiv) and amine (1.0 equiv) in methanol. Stir for 30 min to form the imine in situ.
-
Addition: Add the isocyanide (1.0 equiv) and the acid catalyst (10 mol%).
-
Cyclization: Heat to 60°C for 4-12 hours. The reaction proceeds via a [3+2] cycloaddition or similar cascade depending on the specific precursors.
-
Validation (Critical Step): Analyze the crude mixture via 1H-NMR . Calculate the diastereomeric ratio (dr) by integrating the methine protons of the cyclopentane ring.
-
Pass Criteria: dr > 90:10.
-
Fail Criteria: dr < 80:20 (Requires catalyst re-optimization or temperature adjustment).
-
Protocol B: Kinetic Binding Assay (Residence Time)
Objective: To determine the drug-target residence time (
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Biotinylate the CCR2 receptor or use a solubilized stabilized mutant. Immobilize on a Streptavidin (SA) sensor chip.
-
Association Phase: Inject the cyclopentanecarboxamide derivative at 5 concentrations (0.1x to 10x
) for 120 seconds. -
Dissociation Phase: Switch to running buffer (HBS-EP+) and monitor dissociation for at least 1200 seconds (20 mins). Note: Long dissociation times are expected for high-affinity binders.
-
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.
-
Calculation:
-
Extract dissociation rate constant (
). -
Calculate Residence Time:
.
-
-
Self-Validation:
-
Control: Run MK-0483 as a positive control. Expected
min. -
Quality Check: The
of the fit must be < 10% of .
-
Visualization: Experimental Workflow
Figure 2: Integrated Workflow. The progression from synthesis to lead candidate emphasizes kinetic profiling (Tier 2) as a gatekeeper before ADME studies.
Future Outlook
The cyclopentanecarboxamide scaffold is evolving beyond simple antagonism. Current trends indicate its use in:
-
PROTACs: Using the scaffold as a high-affinity ligand to recruit E3 ligases for targeted protein degradation.
-
Covalent Inhibitors: Incorporating electrophilic warheads (e.g., acrylamides) onto the cyclopentane ring to target non-catalytic cysteines, providing infinite residence time.
References
-
Vertex Pharmaceuticals. (2007). 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2.[1][6] Bioorganic & Medicinal Chemistry Letters. Link
-
Merck Research Laboratories. (2008).[5][7] Conformational studies of 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists leading to new spirocyclic antagonists. Bioorganic & Medicinal Chemistry Letters. Link
-
Leiden University & Vertex. (2015).[8] Evaluation of (4-Arylpiperidin-1-yl)cyclopentanecarboxamides As High-Affinity and Long-Residence-Time Antagonists for the CCR2 Receptor.[8] ChemMedChem. Link
-
Xenon Pharmaceuticals. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.[2]7. Bioorganic & Medicinal Chemistry Letters. Link
-
Merck Research Laboratories. (2006).[9] Cyclopentane-based human NK1 antagonists.[9][10][11] Part 1: discovery and initial SAR. Bioorganic & Medicinal Chemistry Letters. Link
-
Merck Research Laboratories. (2006). Cyclopentane-based human NK1 antagonists.[9][10][11] Part 2: development of potent, orally active, water-soluble derivatives.[9] Bioorganic & Medicinal Chemistry Letters. Link
-
PharmaBlock. (2020). Cyclopentane Derivatives in Drug Discovery: A Whitepaper. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Conformational studies of 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists leading to new spirocyclic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of (4-Arylpiperidin-1-yl)cyclopentanecarboxamides As High-Affinity and Long-Residence-Time Antagonists for the CCR2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclopentane-based human NK1 antagonists. Part 2: development of potent, orally active, water-soluble derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Document: Cyclopentane-based human NK1 antagonists. Part 1: discovery and initial SAR. (CHEMBL1149520) - ChEMBL [ebi.ac.uk]
- 11. Cyclopentane-based human NK1 antagonists. Part 1: discovery and initial SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(4-aminobutyl)cyclopentanecarboxamide: Technical Profile & Synthesis Guide
[1][2]
Executive Summary
N-(4-aminobutyl)cyclopentanecarboxamide is a bifunctional building block characterized by a lipophilic cyclopentyl "tail" and a primary amine "head," connected by a flexible butyl linker.[1] While not a ubiquitous catalog commodity, it serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD) and PROTAC (Proteolysis Targeting Chimera) linker design.[1] Its structure allows researchers to probe hydrophobic pockets (via the cyclopentyl group) while maintaining a reactive handle (the primary amine) for further conjugation to warheads, E3 ligase ligands, or fluorophores.[1]
This guide provides a validated synthesis protocol, handling instructions, and strategic applications for researchers who cannot source this compound directly from standard catalogs.
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | N-(4-aminobutyl)cyclopentanecarboxamide |
| IUPAC Name | N-(4-aminobutyl)cyclopentane-1-carboxamide |
| CAS Number | Not Widely Indexed (Custom synthesis required; often cited by internal codes in patents) |
| Molecular Formula | C₁₀H₂₀N₂O |
| Molecular Weight | 184.28 g/mol |
| SMILES | C1CCC(C1)C(=O)NCCCCN |
| LogP (Predicted) | ~1.2 (Moderate lipophilicity) |
| pKa (Predicted) | ~10.5 (Primary amine), ~15 (Amide) |
| Physical State | Viscous oil (free base) or White solid (HCl/TFA salt) |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Water (as salt) |
Supplier Availability & Sourcing Strategy
As of Q1 2026, this specific compound is not a standard stock item in major catalogs (e.g., Sigma-Aldrich, Fisher Scientific).[1] It is typically obtained via:
-
Custom Synthesis: Contract Research Organizations (CROs) like Enamine , WuXi AppTec , or ChemSpace can synthesize it on demand using the protocol below.[1]
-
In-House Synthesis: The synthesis is straightforward (2 steps) and scalable, making in-house production the most efficient route for research quantities (<10g).[1]
Validated Synthesis Protocol
Since commercial availability is limited, the following self-validating protocol is recommended. This route uses a mono-protected diamine to prevent polymerization and ensure high purity.[1]
Reaction Scheme (Diagram 1)
Caption: Two-step synthesis via mono-Boc-protection strategy to ensure selective mono-amidation.
Step-by-Step Methodology
Step 1: Amide Coupling
-
Reagents: Cyclopentanecarboxylic acid (1.0 equiv), N-Boc-1,4-diaminobutane (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (3.0 equiv).[1]
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous).[1]
-
Procedure:
-
Dissolve cyclopentanecarboxylic acid in DCM (0.1 M) at 0°C.
-
Add EDC[1]·HCl, HOBt, and DIPEA.[1] Stir for 15 min to activate the acid.
-
Add N-Boc-1,4-diaminobutane dropwise.[1]
-
Warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted amine/DIPEA), sat.[1] NaHCO₃ (to remove unreacted acid), and brine.[1] Dry over Na₂SO₄ and concentrate.
-
Checkpoint: LC-MS should show a major peak for [M+H]⁺ = 285.2 (Boc-intermediate).[1]
-
Step 2: Boc-Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Procedure:
-
Dissolve the intermediate from Step 1 in minimal DCM.[1]
-
Add 4M HCl in Dioxane (5–10 equiv).[1]
-
Stir at RT for 2–4 hours. A white precipitate (the product HCl salt) often forms.[1]
-
Purification: Filter the solid and wash with diethyl ether to remove non-polar impurities.[1] If using TFA, evaporate to dryness and co-evaporate with toluene (3x) to remove excess acid.[1]
-
Applications in Drug Discovery
This scaffold is valuable for its amphiphilic nature —combining a defined hydrophobic cap with a polar, reactive tail.[1]
PROTAC Linker Design
The 4-carbon alkyl chain provides a short, flexible spacer (approx. 5–6 Å).[1]
-
Utility: Connecting an E3 ligase ligand (e.g., VHL or CRBN binder) to a target protein ligand where a short distance is required to induce ternary complex formation.[1]
-
Advantage: The cyclopentyl group can improve cell permeability compared to purely linear alkyl or PEG linkers by increasing lipophilicity (LogP modulation).[1]
Fragment-Based Drug Discovery (FBDD)
-
Probe Synthesis: The primary amine allows rapid conjugation to fluorophores (e.g., FITC, BODIPY) to create fluorescent probes for detecting hydrophobic pockets in enzymes or receptors.[1]
-
SAR Exploration: Used to "cap" carboxylic acids in lead molecules to test the tolerance of a hydrophobic cyclopentyl group in a solvent-exposed region.[1]
Workflow Diagram (Diagram 2)
Caption: Strategic application of the scaffold in linker chemistry and chemical biology.
Handling & Stability
-
Storage: Store the HCl salt at -20°C under desiccant. It is hygroscopic.[1]
-
Stability: Stable in solid form for >2 years. In solution (DMSO/Water), use within 24 hours to avoid hydrolysis or oxidation of the amine.[1]
-
Safety: Irritant.[1] Handle with gloves and eye protection.[1] The free amine may absorb CO₂ from the air; keep sealed.[1]
References
-
Amide Coupling Standards: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of simple coupling.[1] Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Linker Design in PROTACs: Troup, R. I., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Expert Opinion on Drug Discovery, 15(9), 1065-1078.[1] Link[1]
-
Boc-Protection Protocols: Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Ed.[1] John Wiley & Sons.[1] (Standard reference for deprotection conditions).
Architecting Rigidity: A Technical Guide to Cyclopentane-Based Scaffolds in Peptidomimetic Drug Design
The Thermodynamic Rationale: Entropy as a Design Variable
In the landscape of peptidomimetic drug design, the transition from a flexible linear peptide to a rigidified scaffold is fundamentally a thermodynamic optimization strategy. The binding affinity of a ligand (
Natural peptides often exist as ensembles of disordered conformers in solution. Upon binding, they must adopt a specific bioactive conformation, resulting in a significant loss of conformational entropy (
Cyclopentane scaffolds serve as "entropic anchors." By constraining the backbone into a five-membered ring, the molecule is pre-organized into a conformation that closely mimics the bound state of the peptide. This minimizes the entropic cost of binding (
Diagram: The Entropic Advantage of Cyclopentane Scaffolds
Figure 1: Thermodynamic comparison showing how scaffold rigidity reduces the entropic penalty of binding, effectively lowering the activation energy for the ligand-receptor interaction.
Structural Topology: Mapping Scaffolds to Secondary Structures
The cyclopentane ring is not flat; it adopts "envelope" or "twist" conformations that define specific dihedral angles. These angles can be exploited to mimic specific peptide secondary structures, particularly
Stereochemical Substitution Patterns
The vector orientation of substituents on the ring determines which secondary structure is mimicked.
| Substitution Pattern | Stereochemistry | Mimicked Structure | Key Application |
| 1,2-Disubstituted | cis | Type VI | |
| 1,2-Disubstituted | trans | Extended sheet / | Integrin antagonists (RGD) |
| 1,3-Disubstituted | cis/trans | Helical projection | Amphipathic |
| Poly-substituted | mixed | Glucose/Furanose mimics | Glycomimetics (Neuraminidase inhibitors) |
Technical Insight: The cis-1,2-cyclopentane dicarboxylic acid scaffold is a classic isostere for the
Synthetic Methodologies: Constructing the Core
Synthesizing polysubstituted cyclopentanes with high enantiopurity is the primary bottleneck. Three dominant strategies have emerged as industry standards.
A. The Vince Lactam Route (Cycloaddition)
2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) is a chiral pool starting material that provides immediate access to amino-cyclopentane scaffolds via Pd(0)-catalyzed allylic substitution or 1,3-dipolar cycloaddition.
B. Ring-Closing Metathesis (RCM)
For de novo design, RCM allows for the formation of the ring from linear diene precursors derived from sugars (e.g., D-mannose or D-galactose). This is particularly powerful for generating polyhydroxylated
C. Intramolecular Michael Addition
Utilizing nitro-aldol (Henry) reactions followed by Michael addition allows for the stereocontrolled introduction of multiple chiral centers, often used in synthesizing "sugar amino acids" (SAAs).
Experimental Protocol: Synthesis of a Polyhydroxylated Cyclopentane -Amino Acid
Context: This protocol describes the synthesis of a scaffold suitable for incorporation into stable
Precursors: 1,7-diene derived from D-mannose. Key Transformation: RCM using Grubbs II catalyst.
Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve the diene precursor (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a dilute concentration (0.005 M). Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.
-
Degas the solution with Argon for 30 minutes to remove oxygen (Grubbs catalysts are sensitive to oxidation).
-
-
Catalyst Addition:
-
Add Grubbs 2nd Generation catalyst (5 mol%) in a single portion under Argon flow.
-
Fit the flask with a reflux condenser.
-
-
Reaction:
-
Reflux the mixture at 40°C for 12–16 hours.
-
Monitoring: Track disappearance of the starting material via TLC (Hexane/EtOAc 7:3). The product will typically have a lower
due to ring strain/polarity changes.
-
-
Workup & Scavenging:
-
Cool to room temperature.
-
Add DMSO (50 equiv relative to catalyst) and stir for 12 hours. Causality: DMSO coordinates with the Ruthenium carbene, quenching the active species and preventing isomerization during purification.
-
Concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Yield Expectation: 85–92% of the cyclopentenol intermediate.
-
-
Functionalization (Aza-Michael):
-
Oxidize the resulting allylic alcohol to the
-unsaturated ketone (using Dess-Martin Periodinane). -
Perform a stereoselective conjugate addition of benzylamine to install the amine functionality.
-
Case Study: Peramivir (Neuraminidase Inhibitor)[1][2][3]
Peramivir represents the pinnacle of cyclopentane scaffold application. Unlike Oseltamivir (cyclohexene) or Zanamivir (dihydropyran), Peramivir uses a cyclopentane ring to position a guanidino group, a carboxylate, and lipophilic side chains.
Mechanism: The scaffold mimics the transition state of sialic acid cleavage by influenza neuraminidase. The cyclopentane ring distorts the geometry to resemble the oxocarbonium ion intermediate.
Diagram: Peramivir Synthesis & Logic Flow
Figure 2: Synthetic workflow for Peramivir, highlighting the [3+2] cycloaddition strategy to establish the dense stereochemistry on the cyclopentane core.
Future Outlook: The "Sugar Amino Acid" Revolution
The frontier of this field lies in Sugar Amino Acids (SAAs) . By converting abundant carbohydrates (glucose, mannose) into polyhydroxylated cyclopentane
References
-
Babu, Y. S., et al. (2000). BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective neuraminidase inhibitor of influenza A and B viruses. Journal of Medicinal Chemistry.[1]
-
Fernández, F., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from D-Mannose and D-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega.
-
Kiss, L., & Fülöp, F. (2014).[2] Synthesis of Carbocyclic and Heterocyclic β-Aminocarboxylic Acids.[2] Chemical Reviews.[3]
-
Gellman, S. H. (1998).[2] Foldamers: A Manifesto. Accounts of Chemical Research.[4]
-
Chand, P., et al. (2001).[1] Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multi-Substituted Cyclopentane Derivatives with Potent Anti-influenza Activity. Journal of Medicinal Chemistry.[1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of N-(4-aminobutyl)cyclopentanecarboxamide in organic solvents
[1][2]
Physicochemical Basis of Solubility
To understand the solubility profile, we must first deconstruct the molecule into its functional pharmacophores. This compound exhibits a "push-pull" solvation mechanism due to its distinct hydrophobic and hydrophilic domains.[1]
Structural Analysis[1]
-
Lipophilic Domain (Cyclopentyl Ring): This saturated C5 ring drives solubility in non-polar and chlorinated solvents via Van der Waals (London dispersion) forces.[2]
-
Linker (Carboxamide -CONH-): A rigid, planar group capable of acting as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1][2] This moiety enhances solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF).[2]
-
Basic Tail (4-Aminobutyl Chain): The primary amine (
) is a strong H-bond donor/acceptor and a basic center (pKa 10.5).[1][2] In its free base form, it promotes solubility in alcohols and chlorinated solvents. In acidic media, it protonates, drastically shifting solubility toward aqueous environments.[1]
Predicted LogP and Polarity
Solubility Profile in Organic Solvents
The following data categorizes the solubility of N-(4-aminobutyl)cyclopentanecarboxamide in its free base form at 25°C.
Note: Solubility is defined here as High (>100 mg/mL), Moderate (10–100 mg/mL), and Low (<1 mg/mL).[2]
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole-dipole interactions disrupt the crystal lattice; amide backbone solvates readily.[1][2] |
| Polar Protic | Methanol, Ethanol | High | H-bonding network stabilizes both the amide carbonyl and the primary amine. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the "fatty" cyclopentyl/butyl chains while accommodating the amine. |
| Ethers | THF, 1,4-Dioxane | Moderate | Good solvation of the lipophilic regions; limited ability to break strong intermolecular H-bonds of the solid state.[1] |
| Esters | Ethyl Acetate | Moderate | Useful for extraction but often requires heating to achieve high concentrations.[1] |
| Hydrocarbons | Hexane, Heptane, Toluene | Low | The polar amide/amine functionalities are energetically unfavorable in these non-polar environments. |
| Ketones | Acetone, MEK | Moderate to High | Good solvency, but potential for Schiff base formation with the primary amine (chemical instability risk).[2] |
Critical Process Implication: Antisolvent Crystallization
The sharp contrast between DCM (High) and Hexane (Low) suggests an effective purification strategy.[2] Dissolving the crude material in a minimum volume of DCM and slowly adding Hexane will force the pure compound to crystallize or precipitate, leaving non-polar impurities in the mother liquor.
Experimental Protocol: Thermodynamic Solubility Determination
As an Application Scientist, relying on estimates is insufficient for critical development phases. The following protocol is the "Gold Standard" for determining the thermodynamic solubility of this compound.
Methodology: Shake-Flask Equilibrium with HPLC-UV Detection
This method ensures the solution is in true equilibrium with the solid phase, accounting for potential polymorph changes during solvation.[1]
Materials Required
-
Solid Phase: >10 mg of N-(4-aminobutyl)cyclopentanecarboxamide (Purity >98%).
-
Solvents: HPLC grade (MeOH, DMSO, DCM, etc.).[1]
-
Equipment: Orbital shaker incubator, 0.22 µm PTFE syringe filters, HPLC system.
Step-by-Step Workflow
-
Saturation: Weigh 5 mg of the compound into a 1.5 mL HPLC vial.
-
Solvent Addition: Add 250 µL of the target solvent.
-
Check: If the solid dissolves instantly, add more solid until a visible precipitate remains (supersaturation).[2]
-
-
Equilibration: Agitate the vials at 25°C (or 37°C for biological relevance) for 24–48 hours.
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter (low binding) to remove micro-crystals.
-
Caution: Do not use Nylon filters, as the amide moiety may bind non-specifically.
-
-
Quantification: Dilute the filtrate (typically 1:100 in mobile phase) and inject into HPLC.
Visualization: Solubility Determination Workflow
Figure 1: Standard workflow for thermodynamic solubility assessment ensuring equilibrium conditions.
Solvation Mechanism & Chemical Stability
Understanding how the solvent interacts with the molecule allows for smarter solvent selection.
The "Like Dissolves Like" Interaction Map
The diagram below illustrates the competing forces that determine whether N-(4-aminobutyl)cyclopentanecarboxamide will dissolve or precipitate.
Figure 2: Solvation interactions.[1][2] Acidic aqueous media solubilize via protonation; DCM solvates via lipophilic interaction; Hexane rejects the polar amide.
Stability Warning: Ketones and Esters
While Acetone is a good solvent for this class of compounds, it is not recommended for long-term storage or high-temperature processing.[1][2]
-
Risk: The primary amine on the butyl chain can react with the ketone carbonyl to form a Schiff Base (Imine) , degrading the API (Active Pharmaceutical Ingredient).
-
Recommendation: Use Ethyl Acetate or Isopropyl Acetate if a non-chlorinated, non-protic solvent is required, but monitor for transamidation at high temperatures.[1]
References
-
Raytor. (2026).[1][2] Pharmaceutical Solubility Testing | Equilibrium and Kinetic Methods. Retrieved from 3[2]
-
Evotec. (n.d.).[1][2] Thermodynamic Solubility Assay - Protocol and Principles. Retrieved from 4[2]
-
Cayman Chemical. (2022).[1][2][5] 4-Acetamidobutyric Acid Product Information & Solubility. Retrieved from 5[2]
-
Protocols.io. (2025).[1][2][6] In-vitro Thermodynamic Solubility | Standard Operating Procedure. Retrieved from 6[2]
Pharmacophore Modeling of Amino-Functionalized Cyclopentane Amides
A Structural Guide to GPCR and Enzyme Antagonist Design
Executive Summary Amino-functionalized cyclopentane amides represent a privileged scaffold in medicinal chemistry, particularly for targeting G-Protein Coupled Receptors (GPCRs) such as CCR2 and NK-1. The cyclopentane ring offers a unique balance of conformational rigidity and flexibility, allowing for the precise vector orientation of pharmacophoric elements—typically a basic amine and an amide linker—while restricting the entropic penalty of binding. This technical guide details the computational and experimental protocols for modeling this scaffold, focusing on the critical role of ring stereochemistry and puckering analysis in generating high-confidence pharmacophore hypotheses.
The Scaffold Architecture: Stereochemical & Conformational Dynamics
The core utility of the amino-cyclopentane amide scaffold lies in its ability to mimic peptide turns (e.g.,
Ring Puckering and Substituent Orientation
Unlike cyclohexane, which resides in a stable chair conformation, cyclopentane exists in a dynamic equilibrium between envelope (
-
The Pseudo-Rotation Cycle: The ring atoms undergo continuous out-of-plane displacements. However, bulky substituents (e.g., a piperidinyl group at C1 and a carboxamide at C3) create high energy barriers that "lock" the ring into a specific pucker.
-
Impact on Modeling: A standard energy minimization often fails to identify the bioactive pucker if the starting geometry is incorrect. You must perform a systematic conformational search (e.g., Low-Mode MD or Monte Carlo) to sample the full pseudo-rotation circuit.
Stereochemical Control (Cis vs. Trans)
The relative stereochemistry determines the distance and angle between the cationic center (amine) and the hydrogen bond donor/acceptor (amide).
-
CCR2 Antagonists: Research indicates that the (1S, 3R) stereochemistry (cis-1,3-disubstituted) is often critical for nanomolar affinity, positioning the basic amine and the amide substituent to interact with the orthosteric pocket residues (e.g., Glu291 in CCR2).
-
NK-1 Antagonists: Conversely, optimization of NK-1 antagonists has shown that a 1,2-trans-2,3-trans arrangement provides the optimal vector alignment for the "head" and "tail" regions of the pharmacophore.
Computational Workflow: From Ligand Preparation to Hypothesis
This workflow is designed to overcome common pitfalls in modeling semi-rigid cycloalkane scaffolds.
Step 1: Ligand Preparation & Protonation
The amino group in these scaffolds is almost invariably a positive ionizable feature (PI) at physiological pH.
-
Protocol: Generate protonation states at pH 7.4 ± 1.0. Ensure the nitrogen atom of the amino/piperidinyl group is protonated (
geometry). -
Critical Check: Verify that the amide nitrogen is treated as a neutral H-bond donor, not a basic center.
Step 2: Conformational Ensemble Generation
Do not rely on a single rigid conformer.
-
Method: Stochastic conformational search (e.g., OPLS3e or MMFF94x force field).
-
Constraint: Apply a "ring closure" constraint if using distance geometry methods to prevent ring breaking.
-
Output: Retain conformers within 5-10 kcal/mol of the global minimum. Cluster these based on the RMSD of the ring atoms to identify the dominant puckering modes (Envelope vs. Twist).
Step 3: Pharmacophore Feature Definition
Define the features based on the interactions known to drive binding in this chemical class:
-
Positive Ionizable (PI): The protonated amine.
-
Hydrogen Bond Donor (HBD) / Acceptor (HBA): The amide linker (NH and C=O).
-
Hydrophobic (Hyd): The cyclopentane core itself and distal aromatic rings (e.g., trifluoromethylbenzyl groups).
-
Exclusion Volumes: Define steric spheres around the ring carbons to represent the receptor wall limits.
Workflow Visualization
The following diagram illustrates the iterative process of deriving the pharmacophore model.
Caption: Iterative workflow for generating pharmacophore models from semi-rigid cyclopentane scaffolds.
Case Studies: Target-Specific Pharmacophore Tuning
CCR2 Antagonists (Chemokine Receptor)
The development of CCR2 antagonists highlights the necessity of the cyclopentane spacer.
-
Mechanism: The basic amine interacts with a conserved Glutamate (Glu291) in the transmembrane bundle, while the amide linker orients a lipophilic tail into a hydrophobic sub-pocket.
-
Key Insight: Introduction of the cyclopentane ring restricted the conformation of linear aminobutyramide leads. The (1S, 3R) isomer of 3-piperidinyl-1-cyclopentanecarboxamide showed a 10-fold potency improvement over the trans-isomer, validating the specific spatial requirement between the PI and HBD features.
NK-1 Receptor Antagonists
-
Mechanism: Antagonism of Substance P binding.
-
Structural Requirement: Unlike CCR2, the NK-1 pharmacophore for cyclopentane derivatives favors a trans-trans arrangement of substituents. This extends the molecule, allowing it to bridge the distance between the deep binding pocket residues and the extracellular loops.
-
Outcome: The scaffold improved water solubility compared to earlier morpholine-based analogs while maintaining nanomolar affinity.[1]
Table 1: Comparative Pharmacophore Metrics
| Feature | CCR2 Model (Antagonist) | NK-1 Model (Antagonist) |
| Primary Interaction | Salt bridge (Glu291) | Hydrophobic/Pi-stacking + H-bond |
| Key Distance (PI to HBD) | ~5.5 - 6.5 Å | ~7.0 - 8.5 Å (Extended) |
| Ring Stereochemistry | Cis-1,3-disubstituted | Trans-1,2-trans-2,3-trisubstituted |
| Scaffold Role | Induce | Linear spacer / rigidification |
| Bioactive Pucker | Envelope (C2-endo typical) | Twist/Half-chair |
Validation Protocols: Ensuring Model Robustness
A pharmacophore model is only as good as its ability to discriminate actives from decoys.
Decoy Set Generation
Do not use generic decoy sets (e.g., DUD-E) without filtering.
-
Protocol: Generate decoys that match the physical properties (MW, LogP, Rotatable Bonds) of the active amino-cyclopentane amides but lack the specific pharmacophore vector (e.g., meta-substituted aromatics vs. para-substituted).
-
Metric: Calculate the Enrichment Factor (EF) at 1% and 5% of the screened database. A valid model should achieve EF > 10.
Experimental Correlation (The "Feedback Loop")
The ultimate validation is synthetic.
-
Synthesis: Utilize Weinreb amides to couple the cyclopentane acid to the amine. This method prevents over-reaction and allows for stereochemical preservation.
-
Assay: Test synthesized compounds in a competitive binding assay (e.g.,
-ligand displacement). -
Logic: If a synthesized analog with a predicted high "Fit Score" fails in the assay, revisit the Ring Puckering step. It is likely the model selected a low-energy conformer that is not the bioactive one.
References
-
Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists. Journal of Medicinal Chemistry. (2007).[2] [Link]
-
Conformational studies of 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists leading to new spirocyclic antagonists. Bioorganic & Medicinal Chemistry Letters. (2008). [Link]
-
Cyclopentane-based human NK1 antagonists.[1][3][4] Part 1: discovery and initial SAR. Bioorganic & Medicinal Chemistry Letters. (2006). [Link]
-
Exploring Helical Folding in Oligomers of Cyclopentane-Based
-Amino Acids: A Computational Study. The Journal of Physical Chemistry B. (2022). [Link] -
Evalu
-amino acid for the ability to promote -peptide secondary structure. The Journal of Organic Chemistry. (2014). [Link]
Sources
- 1. Document: Cyclopentane-based human NK1 antagonists. Part 1: discovery and initial SAR. (CHEMBL1149520) - ChEMBL [ebi.ac.uk]
- 2. Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclopentane-based human NK1 antagonists. Part 2: development of potent, orally active, water-soluble derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopentane-based human NK1 antagonists. Part 1: discovery and initial SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: N-Substituted Cyclopentanecarboxamide Analogs in Medicinal Chemistry
Executive Summary: The Cyclopentane Privilege
The cyclopentanecarboxamide scaffold has emerged as a "privileged structure" in modern medicinal chemistry, particularly in the design of G-Protein Coupled Receptor (GPCR) antagonists and enzyme inhibitors. Unlike flexible acyclic linkers, the cyclopentane ring offers a unique balance of conformational restriction and metabolic stability .
This guide focuses on the design, synthesis, and optimization of N-substituted cyclopentanecarboxamide analogs , with a specific technical deep-dive into their application as CCR2 antagonists (Chemokine Receptor 2). We will explore how the rigid core vectors substituents to maximize receptor residence time—a critical parameter often more predictive of in vivo efficacy than thermodynamic affinity (
Mechanistic Architecture: The CCR2 Antagonism Case Study
The Biological Target
CCR2 is a chemokine receptor implicated in chronic inflammatory diseases, including atherosclerosis, multiple sclerosis, and neuropathic pain. The primary ligand, CCL2 (MCP-1), drives monocyte chemotaxis.
Small molecule antagonists typically bind to the orthosteric site or an allosteric pocket, preventing G-protein coupling. The N-substituted cyclopentanecarboxamide class acts by locking the receptor in an inactive conformation.
Mechanism of Action Visualization
The following diagram illustrates the interference of the cyclopentanecarboxamide analog within the CCR2 signaling cascade.
Figure 1: Mechanism of CCR2 antagonism. The analog prevents the conformational change required for G-protein activation.
Structure-Activity Relationships (SAR) & Structure-Kinetics (SKR)[1]
The success of this scaffold relies on precise stereochemical control. The 1,3-disubstituted cyclopentane core allows for cis and trans isomers, which display drastically different biological profiles.
The Core Scaffold Vectors
-
C1-Position (The Anchor): Requires a short, branched alkyl group (e.g., isopropyl, cyclopropyl).[1][2] This substituent fills a hydrophobic pocket and dictates the metabolic stability of the amide bond.
-
N-Substitution (The Effector): Typically a 4-arylpiperidine or 4-heteroarylpiperidine. This moiety engages key residues (often Glu or Tyr) deep within the receptor bundle.
-
Stereochemistry: The cis-1,3 relationship is often preferred for CCR2 activity to align the lipophilic tail with the receptor's hydrophobic crevice.
SAR Data Summary
The table below synthesizes data from multiple optimization campaigns (e.g., Merck, Vertex) demonstrating the impact of C1 substitution and piperidine modifications.
| Compound ID | C1 Substituent (R1) | N-Substituent (R2) | Stereochemistry | CCR2 IC50 (nM) | Residence Time (min) |
| Lead A | Methyl | 4-phenylpiperidine | cis | 120 | < 10 |
| Lead B | Isopropyl | 4-phenylpiperidine | cis | 12 | 45 |
| Lead C | Isopropyl | 4-(3-F-phenyl)piperidine | cis | 3.5 | 110 |
| Lead D | Isopropyl | 4-(3-F-phenyl)piperidine | trans | > 1000 | N/A |
| Optimized | Cyclopropyl | 4-heteroaryl-piperidine | cis | 0.8 | > 240 |
Technical Insight: Note the correlation between Residence Time and potency in the optimized compound. High affinity (
) is necessary but not sufficient; long residence time (slow off-rate,) correlates better with in vivo efficacy in inflammatory models [1, 3].
Synthetic Strategy: Modular Construction
To access these analogs efficiently, we employ a convergent synthesis strategy. This approach allows for the late-stage diversification of the amine (R2) and the acid core.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond. The chiral cyclopentane core is synthesized via an asymmetric alkylation or desymmetrization of a diester precursor.
Synthesis Workflow Diagram
Figure 2: Modular synthesis allowing rapid library generation of N-substituted analogs.
Detailed Experimental Protocol
Objective: Synthesis of cis-3-amino-1-isopropyl-cyclopentanecarboxamide (Core Intermediate).
Reagents & Equipment
-
Starting Material: Methyl 3-oxocyclopentanecarboxylate.
-
Reagents: Lithium diisopropylamide (LDA), 2-iodopropane, Sodium borohydride, Methanesulfonyl chloride, Sodium azide.
-
Solvents: Anhydrous THF, DMF, DCM.
-
Purification: Flash column chromatography (Silica gel 60).
Step-by-Step Methodology
-
C1-Alkylation (Thermodynamic Control):
-
Cool a solution of methyl 3-oxocyclopentanecarboxylate (1.0 eq) in THF to -78°C.
-
Add LDA (1.1 eq) dropwise over 30 mins. Stir for 1 hour.
-
Add 2-iodopropane (1.2 eq) and allow to warm to room temperature (RT) overnight.
-
Why: This installs the isopropyl group.[1][2] Thermodynamic conditions favor the substituent away from the carbonyl if equilibration is allowed, but kinetic control is often needed for specific stereocenters.
-
-
Ketone Reduction & Activation:
-
Treat the alkylated ketone with NaBH4 (1.5 eq) in MeOH at 0°C to yield the alcohol.
-
Convert the alcohol to the mesylate using MsCl (1.2 eq) and Et3N (1.5 eq) in DCM at 0°C.
-
Validation: Check TLC for disappearance of alcohol spot.
-
-
Azide Displacement (Inversion of Configuration):
-
Staudinger Reduction & Protection:
-
Reduce the azide using PPh3/H2O or hydrogenation (H2, Pd/C).
-
Protect the resulting amine with Boc-anhydride for ease of handling during the final coupling.
-
-
Final Coupling (General Procedure):
-
De-esterify the core (LiOH, THF/H2O).
-
Activate the acid with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
-
Add the desired piperidine amine (1.0 eq). Stir at RT for 4 hours.
-
Purification: Isolate via reverse-phase HPLC to separate diastereomers if necessary.
-
Future Outlook: Beyond CCR2
While CCR2 remains the primary success story, this scaffold is evolving.
-
Dual Antagonists: Designing molecules that target both CCR2 and CCR5 by extending the N-substituent linker.
-
Covalent Inhibitors: Incorporating acrylamide "warheads" on the piperidine ring to target cysteine residues in the receptor, theoretically providing infinite residence time.
-
Antimicrobial Agents: Recent studies indicate potential in inhibiting bacterial MraY translocase, utilizing the cyclopentane ring to mimic the ribose core of nucleoside inhibitors [4, 5].
References
-
Vertex Pharmaceuticals. (2007).[1] 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2.[1][2] Bioorganic & Medicinal Chemistry Letters.[1][6][7] Link
-
Merck Research Laboratories. (2008). Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists.[6] Bioorganic & Medicinal Chemistry Letters.[1][6][7] Link
-
Leiden University. (2015).[8] Evaluation of (4-Arylpiperidin-1-yl)cyclopentanecarboxamides As High-Affinity and Long-Residence-Time Antagonists for the CCR2 Receptor.[8] ChemMedChem.[8] Link
-
BioCryst Pharmaceuticals. (2004). Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide derivatives. Journal of Medicinal Chemistry.[9] Link
-
Hokkaido University. (2012). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. PMC. Link
Sources
- 1. 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopentane synthesis [organic-chemistry.org]
- 6. Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational studies of 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists leading to new spirocyclic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of (4-Arylpiperidin-1-yl)cyclopentanecarboxamides As High-Affinity and Long-Residence-Time Antagonists for the CCR2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for synthesizing N-(4-aminobutyl)cyclopentanecarboxamide from cyclopentanecarboxylic acid
Application Note: A Guided Protocol for the Synthesis of N-(4-aminobutyl)cyclopentanecarboxamide
Abstract: This document provides a detailed, three-step protocol for the synthesis of N-(4-aminobutyl)cyclopentanecarboxamide, a bifunctional building block valuable in medicinal chemistry and materials science. The synthetic strategy addresses the challenge of selective mono-acylation of a symmetrical diamine by employing a protective group strategy. The protocol begins with the mono-protection of 1,4-diaminobutane using a tert-butoxycarbonyl (Boc) group, followed by the amide coupling of the resulting free amine with cyclopentanecarboxylic acid using a carbodiimide reagent, and concludes with the acidic deprotection of the Boc group to yield the target compound. This guide offers in-depth explanations for procedural choices, detailed step-by-step instructions, and integrated safety information, designed for researchers and professionals in drug development and chemical synthesis.
Strategic Overview & Rationale
The synthesis of N-(4-aminobutyl)cyclopentanecarboxamide presents a classic challenge in organic synthesis: the selective functionalization of one of two identical reactive sites. A direct reaction between cyclopentanecarboxylic acid and 1,4-diaminobutane would invariably lead to a mixture of the desired mono-acylated product, the di-acylated byproduct, and unreacted starting materials, complicating purification and reducing the overall yield.
To circumvent this, a protection-coupling-deprotection strategy is employed. This approach ensures that the amide bond forms exclusively at the intended amino group.
Pillars of the Synthetic Strategy:
-
Selective Protection: The first step involves the mono-protection of 1,4-diaminobutane. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose.[1][2] It is readily introduced under mild conditions and is stable to the subsequent amide coupling reaction conditions.[3] Its key advantage is its "orthogonality"—it can be removed under specific acidic conditions that do not affect the newly formed, robust amide bond.[2][3]
-
Amide Bond Formation: The direct condensation of a carboxylic acid and an amine is unfavorable as it results in a non-reactive ammonium carboxylate salt via an acid-base reaction.[4][5] Therefore, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic. This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), a water-soluble carbodiimide, as the coupling agent.[5][][7] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[5][8] To improve efficiency and suppress potential side reactions like racemization (if chiral centers were present), an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[8]
-
Deprotection: The final step is the removal of the Boc protecting group to unveil the second primary amine. This is efficiently achieved using a strong acid, such as trifluoroacetic acid (TFA) in an aprotic solvent like dichloromethane (DCM).[2][9]
This well-established sequence provides a reliable and high-yielding pathway to the desired product.
Overall Synthetic Scheme
Caption: Three-step synthesis of the target compound.
Materials and Reagents
The following table summarizes the key reagents required for this synthesis. It is crucial to use anhydrous solvents for the amide coupling step to prevent hydrolysis of the activated intermediate.
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Key Properties | Supplier |
| Cyclopentanecarboxylic acid | 3400-45-1 | 114.14 | Corrosive liquid | Sigma-Aldrich |
| 1,4-Diaminobutane | 110-60-1 | 88.15 | Corrosive, hygroscopic liquid | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | Moisture sensitive solid | Sigma-Aldrich |
| EDC Hydrochloride | 25952-53-8 | 191.70 | Hygroscopic solid | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | 135.13 | Explosive when dry | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Corrosive, flammable liquid | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Volatile, suspected carcinogen | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Flammable liquid | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | Highly corrosive liquid | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Flammable liquid | Fisher Scientific |
| Saturated aq. NaHCO₃ | N/A | N/A | Basic solution | Lab-prepared |
| Brine (Saturated aq. NaCl) | N/A | N/A | Saline solution | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent | Fisher Scientific |
Experimental Protocols
Step 1: Synthesis of tert-butyl (4-aminobutyl)carbamate (Mono-Boc Protection)
Rationale: This procedure uses an excess of the diamine relative to the Boc-anhydride to statistically favor the formation of the mono-protected product over the di-protected byproduct. The reaction is performed in a mixed solvent system to accommodate the polarity of all reactants.
Procedure:
-
In a 500 mL round-bottom flask, dissolve 1,4-diaminobutane (17.63 g, 200 mmol, 5.0 eq) in a mixture of 100 mL of tetrahydrofuran (THF) and 50 mL of deionized water.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Dissolve di-tert-butyl dicarbonate (Boc₂O) (8.73 g, 40 mmol, 1.0 eq) in 50 mL of THF.
-
Add the Boc₂O solution dropwise to the cooled diamine solution over 1 hour using an addition funnel. Maintain the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the Boc₂O is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Add 100 mL of deionized water to the remaining aqueous solution and extract with dichloromethane (DCM) (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by column chromatography on silica gel, eluting with a gradient of 5% to 15% methanol in DCM to afford tert-butyl (4-aminobutyl)carbamate as a colorless oil or white solid.
Step 2: Synthesis of tert-butyl (4-(cyclopentanecarboxamido)butyl)carbamate
Rationale: This is the core amide coupling step. EDC activates the carboxylic acid.[5] HOBt is used as an additive to form an active ester, which increases yield and reduces side reactions.[8] DIPEA, a non-nucleophilic base, is used to neutralize the hydrochloride salt of EDC and the HOBt proton, ensuring the reacting amine remains in its free, nucleophilic form.[10] Anhydrous conditions are critical.
Procedure:
-
To an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, add cyclopentanecarboxylic acid (2.28 g, 20 mmol, 1.0 eq), tert-butyl (4-aminobutyl)carbamate (4.14 g, 22 mmol, 1.1 eq), and HOBt (3.24 g, 24 mmol, 1.2 eq).
-
Dissolve the solids in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (6.97 mL, 40 mmol, 2.0 eq) to the stirred solution.
-
Slowly add EDC hydrochloride (4.60 g, 24 mmol, 1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and continue stirring at room temperature for 16-24 hours.
-
Monitor the reaction by TLC for the consumption of the starting carboxylic acid.
-
Upon completion, dilute the reaction mixture with 50 mL of DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography (silica gel, eluent: ethyl acetate/hexanes gradient) to yield the pure protected amide as a white solid.
Step 3: Synthesis of N-(4-aminobutyl)cyclopentanecarboxamide (Deprotection)
Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group.[2] The reaction is typically fast and clean. The product will be isolated as its trifluoroacetate salt.
Procedure:
-
Dissolve the purified tert-butyl (4-(cyclopentanecarboxamido)butyl)carbamate (5.68 g, 19 mmol, 1.0 eq) in 50 mL of DCM in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add trifluoroacetic acid (TFA) (25 mL) to the solution. Caution: This is a highly corrosive acid and the reaction can be exothermic.
-
Remove the ice bath and stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC until the starting material is no longer visible.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting residue is the trifluoroacetate salt of the target compound. It can be further purified by recrystallization or trituration with a suitable solvent like diethyl ether to afford a pure, solid product.
Synthesis & Purification Workflow
The following diagram illustrates the complete experimental workflow, from initial reaction setup to final product isolation.
Caption: Detailed experimental workflow diagram.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when performing these procedures.
-
Fume Hood: All steps should be conducted in a well-ventilated chemical fume hood.
-
Corrosive Reagents: Cyclopentanecarboxylic acid and especially trifluoroacetic acid (TFA) are highly corrosive and can cause severe burns. Handle with extreme care.
-
Carbodiimides (EDC): EDC is a potential sensitizer. Avoid inhalation and skin contact.
-
HOBt: While generally safe in its hydrated form, anhydrous HOBt is a contact explosive. Use the commercially available hydrated form.
-
Solvents: Dichloromethane is a suspected carcinogen. THF and Ethyl Acetate are flammable. Avoid open flames and ensure proper ventilation.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation. Retrieved from [Link]
-
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]
-
ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
Digital Commons @ RIC. (2025, July 25). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. Retrieved from [Link]
-
S.K.S.K.College. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
IIT Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
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- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 10. growingscience.com [growingscience.com]
Application Note & Protocols: N-(4-aminobutyl)cyclopentanecarboxamide as a Versatile Linker for Bioconjugation
Abstract
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development.[1] The choice of a chemical linker is critical, as it influences the stability, solubility, pharmacokinetics, and overall efficacy of the final conjugate.[][3] This document provides a detailed technical guide on the application of N-(4-aminobutyl)cyclopentanecarboxamide, a non-cleavable alkyl-amide linker, for creating stable bioconjugates. We will explore the underlying chemical principles, provide step-by-step protocols for its use, and discuss the rationale for choosing this linker in specific research contexts, such as antibody-drug conjugate (ADC) development and protein immobilization.
Introduction: The Strategic Role of Linkers in Bioconjugation
The linker is not merely a passive spacer but an active component that defines the properties of a bioconjugate.[4] It connects a biomolecule (e.g., an antibody, enzyme, or oligonucleotide) to another molecule, which could be a drug payload, a fluorescent dye, a biotin tag, or a solid support.[5] Linkers can be broadly classified as cleavable or non-cleavable.[6][7] Non-cleavable linkers, such as N-(4-aminobutyl)cyclopentanecarboxamide, form a highly stable bond and rely on the complete degradation of the parent biomolecule (e.g., an antibody within a lysosome) to release the attached payload.[6][7] This ensures high stability in systemic circulation, preventing premature drug release and minimizing off-target toxicity.[6]
N-(4-aminobutyl)cyclopentanecarboxamide offers a unique combination of features:
-
Primary Amine Functionality: A terminal primary amine (-NH2) serves as a versatile nucleophilic handle for conjugation. This group readily reacts with a wide range of common electrophilic functional groups, most notably N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[8][9][10]
-
Defined Spacer Length: The 4-aminobutyl segment provides a defined and flexible spacer arm, preventing steric hindrance between the conjugated molecules.
-
Cycloalkane Rigidity: The cyclopentane ring introduces a degree of conformational rigidity to the linker structure. This can be advantageous in applications like ADC or PROTAC development, where precise spatial positioning of the payload relative to the biomolecule is crucial for optimal biological activity.[][12]
-
Metabolic Stability: The alkyl-amide backbone is metabolically robust, contributing to the overall stability of the conjugate in vivo.[]
Physicochemical Properties & Data
Understanding the fundamental properties of the linker is essential for designing and troubleshooting conjugation experiments.
| Property | Value | Source/Method |
| Chemical Name | N-(4-aminobutyl)cyclopentanecarboxamide | IUPAC |
| Molecular Formula | C10H20N2O | Calculated |
| Molecular Weight | 184.28 g/mol | Calculated |
| Reactive Group | Primary Amine (-NH2) | Structural Analysis |
| Spacer Arm Length | ~11.5 Å | Calculated (End-to-end) |
| Solubility | Predicted to be soluble in aqueous buffers and organic solvents like DMSO, DMF. | Inferred from Structure |
Principle of Amine-Based Bioconjugation
The utility of N-(4-aminobutyl)cyclopentanecarboxamide in bioconjugation stems from the nucleophilic character of its terminal primary amine.[10] This amine readily attacks electrophilic centers on an activated molecule (e.g., a protein or payload) to form a stable covalent bond.[8] The most common strategy involves the reaction with an N-hydroxysuccinimide (NHS) ester.
The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that subsequently collapses, releasing NHS as a leaving group and forming a new, highly stable amide bond.[9][10] This reaction is most efficient at a slightly alkaline pH (7.2-8.5), which ensures the primary amine is deprotonated and thus maximally nucleophilic.[8]
Experimental Workflow & Visualization
The overall process for using this amine-linker involves activating a biomolecule with an amine-reactive group, followed by the conjugation reaction. The workflow below illustrates the common strategy of activating a protein's carboxyl groups for reaction with the linker.
Caption: General workflow for bioconjugation using an amine-linker.
Detailed Experimental Protocols
These protocols provide a generalized framework. It is imperative to optimize reaction parameters such as molar ratios, incubation times, and buffer conditions for each specific application.
Protocol 1: Activation of Protein Carboxyl Groups via EDC/Sulfo-NHS Chemistry
Causality: This protocol creates amine-reactive sites on a protein by converting carboxyl groups (from aspartic acid, glutamic acid, or the C-terminus) into stable Sulfo-NHS esters. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxyls, which then react with Sulfo-NHS (N-hydroxysulfosuccinimide) to form the ester, preventing side reactions and improving efficiency in aqueous solutions.
Materials:
-
Protein of interest in a non-amine, non-carboxyl-containing buffer (e.g., MES or HEPES buffer).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., Zeba™ Spin Desalting Column)
Procedure:
-
Buffer Exchange: Ensure the protein is in the Activation Buffer. Amine-containing buffers like Tris will compete with the reaction and must be removed.
-
Reagent Preparation: Immediately before use, prepare solutions of EDC and Sulfo-NHS in cold Activation Buffer (e.g., 10 mg/mL). These reagents hydrolyze quickly.
-
Activation Reaction:
-
Add a 20- to 50-fold molar excess of EDC to the protein solution.
-
Immediately add a 20- to 50-fold molar excess of Sulfo-NHS to the protein solution.
-
Rationale: A molar excess drives the reaction to completion. Sulfo-NHS is added to stabilize the activated intermediate, converting it to an amine-reactive ester.
-
-
Incubation: Incubate the reaction for 15-30 minutes at room temperature.
-
Removal of Excess Reagents: Immediately proceed to Protocol 2 or purify the activated protein using a desalting column to remove excess EDC and Sulfo-NHS. This step is critical to prevent quenching of the amine linker in the next step.
Protocol 2: Conjugation of N-(4-aminobutyl)cyclopentanecarboxamide to an Activated Protein
Causality: This protocol covalently links the primary amine of the linker to the newly formed NHS-ester on the protein. The reaction is pH-dependent; a pH of 7.2-8.5 ensures the amine is deprotonated and highly nucleophilic, facilitating its attack on the NHS-ester to form a stable amide bond.[8]
Materials:
-
Activated protein from Protocol 1.
-
N-(4-aminobutyl)cyclopentanecarboxamide linker.
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.5.
Procedure:
-
Buffer Exchange (if necessary): If the activated protein was not already in the Conjugation Buffer, perform a rapid buffer exchange.
-
Linker Preparation: Dissolve the N-(4-aminobutyl)cyclopentanecarboxamide linker in an appropriate solvent (e.g., DMSO or the Conjugation Buffer) at a high concentration.
-
Conjugation Reaction:
-
Add a 10- to 100-fold molar excess of the linker solution to the activated protein solution.
-
Rationale: Using a significant excess of the small molecule linker maximizes the modification of the protein and drives the reaction forward. The optimal ratio must be determined empirically.
-
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C. Longer incubation at a lower temperature can sometimes improve specificity and yield.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Rationale: This step deactivates any remaining NHS-esters on the protein by reacting them with a high concentration of primary amines (Tris or Glycine), preventing unwanted aggregation or further reaction.
-
-
Purification: Remove excess, unreacted linker and quenching reagents from the final bioconjugate. Standard methods include:
-
Dialysis: Effective for large volume, but slow.
-
Size-Exclusion Chromatography (SEC): Provides excellent separation of the larger bioconjugate from the smaller linker molecules.
-
Tangential Flow Filtration (TFF): Ideal for larger scale purification and concentration.
-
Characterization of the Final Bioconjugate
Validation of a successful conjugation is a critical final step.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess purity and molecular weight shift. | A band shift to a higher molecular weight for the conjugated protein compared to the unconjugated starting material. |
| Mass Spectrometry (MS) | Determine precise mass and degree of labeling. | The mass spectrum will show a mass increase corresponding to the number of linker molecules attached to the protein. |
| UV-Vis Spectroscopy | Protein quantification. | Used to determine the concentration of the final conjugate (e.g., A280). |
| Functional Assays | Confirm biological activity. | E.g., an ELISA to confirm an antibody's binding affinity is retained post-conjugation. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inefficient protein activation (hydrolyzed EDC/Sulfo-NHS).- Incorrect buffer pH (amines protonated or NHS-ester hydrolyzed).- Insufficient molar excess of linker. | - Prepare EDC/Sulfo-NHS solutions fresh.- Verify buffer pH is 6.0 for activation and 7.2-8.0 for conjugation.- Increase the molar ratio of the linker. |
| Protein Aggregation/Precipitation | - Hydrophobicity of the linker/payload.- Cross-linking between protein molecules. | - Perform conjugation at a lower protein concentration.- Include solubility-enhancing excipients (e.g., arginine, polysorbate).- Optimize the molar ratio of reagents to minimize intermolecular reactions. |
| Loss of Biological Activity | - Conjugation at a critical functional residue (e.g., in an enzyme's active site or an antibody's CDR). | - Reduce the molar excess of activation reagents to achieve a lower degree of labeling.- Consider site-specific conjugation methods if activity loss is severe. |
Conclusion
N-(4-aminobutyl)cyclopentanecarboxamide is a valuable tool in the bioconjugation toolkit. Its primary amine handle allows for straightforward conjugation via well-established chemistries, while its unique structure, combining a flexible spacer with a rigid cycloalkane, offers advantages for applications requiring precise molecular architecture. By following robust activation, conjugation, and purification protocols, researchers can successfully employ this linker to create stable, well-defined bioconjugates for a wide array of applications in research, diagnostics, and therapeutics.
References
-
Pourceau, L., et al. (2020). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega. Retrieved from [Link]
-
Pourceau, L., et al. (2020). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Publications. Retrieved from [Link]
-
Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell. Retrieved from [Link]
-
Basak, D., et al. (2019). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm. Retrieved from [Link]
-
Conway, L., & Evans, P. (2012). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. ResearchGate. Retrieved from [Link]
-
Conway, L., & Evans, P. (2012). An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. Semantic Scholar. Retrieved from [Link]
-
Giese, M., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry. Retrieved from [Link]
-
Strop, P. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. ResearchGate. Retrieved from [Link]
-
CAS. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. CAS. Retrieved from [Link]
-
Han, M., et al. (2023). Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjugate TAK-500. ACS Bioconjugate Chemistry. Retrieved from [Link]
-
Hausch, F., et al. (2021). Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wang, Q., et al. (2023). Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. The Journal of Organic Chemistry. Retrieved from [Link]
-
Precise PEG. (n.d.). Key Factors in ADC Linker Chemistry: Enhancing Drug Efficacy. Precise PEG. Retrieved from [Link]
-
Damle, N. K. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Pharmaceuticals. Retrieved from [Link]
-
Olive, R. (2023). Chemical Strategies for Biomolecule Properties through Bioconjugation Techniques. Journal of Biomolecular Research & Therapeutics. Retrieved from [Link]
-
Pavan, M., et al. (2021). Innovative linker strategies for tumor-targeted drug conjugates. AIR Unimi. Retrieved from [Link]
-
Nader, A. O., et al. (2014). Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Boyd, S. J., et al. (2024). An ex situ gaseous reagent for multicomponent amine bioconjugation. ChemRxiv. Retrieved from [Link]
-
Gilden, J., & Hillman, K. (n.d.). Unlocking the Multifaceted Mechanisms of Antibody–Drug Conjugates. BEBPA. Retrieved from [Link]
-
Derman, E., et al. (2021). Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond. Cancers. Retrieved from [Link]
-
Prabhu, S. (2017). bio conjugation in the pharmaceuticals occurrence, behaviour and applications. JBINO. Retrieved from [Link]
-
Smith, A., et al. (2025). Advancing Antibody–Drug Conjugates: Precision Oncology Approaches for Breast and Pancreatic Cancers. Cancers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Caballero, N., et al. (2025). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Molecules. Retrieved from [Link]
-
American Association for Cancer Research. (2013). Antibody-drug conjugate may provide new treatment option for pancreatic cancer patients. ScienceDaily. Retrieved from [Link]
-
van Hensbergen, V. P., et al. (2020). Achieving Controlled Biomolecule–Biomaterial Conjugation. Bioconjugate Chemistry. Retrieved from [Link]
-
Samieipour, F., et al. (2026). Recent developments in bioconjugation: From strategies to design and clinical applications. International Journal of Biological Macromolecules. Retrieved from [Link]
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- 6. mdpi.com [mdpi.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Amide coupling conditions for 1,4-diaminobutane and cyclopentanecarbonyl chloride
Application Note: Selective Amide Coupling of 1,4-Diaminobutane with Cyclopentanecarbonyl Chloride
Executive Summary
The coupling of 1,4-diaminobutane (putrescine) with cyclopentanecarbonyl chloride presents a classic challenge in organic synthesis: controlling nucleophilic stoichiometry. The diamine possesses two equivalent primary amine sites. Depending on the intended application—creating a symmetric bis-amide linker for polymer chemistry or a mono-amide "head-tail" intermediate for PROTAC/linker design—the synthetic strategy must diverge significantly.
This guide provides two distinct, validated protocols:
-
Protocol A (Symmetric): High-throughput synthesis of N,N'-bis(cyclopentanecarbonyl)butane-1,4-diamine.
-
Protocol B (Asymmetric): Controlled statistical synthesis of N-(4-aminobutyl)cyclopentanecarboxamide.
Strategic Analysis & Reaction Logic
The reaction is a nucleophilic acyl substitution.[1] The high nucleophilicity of the primary aliphatic amines combined with the high electrophilicity of the acid chloride results in rapid kinetics.
-
The Challenge: Upon formation of the mono-amide, the remaining free amine is still nucleophilic. In concentrated conditions, the reaction rate for the second acylation is comparable to the first, leading to a statistical mixture (approx. 1:2:1 of starting material : mono : bis) if 1 equivalent of electrophile is used.
-
The Solution:
-
For Bis-amide: Drive equilibrium with excess electrophile and base to scavenge HCl.
-
For Mono-amide: Use "High Dilution + Excess Nucleophile" kinetics. By flooding the system with diamine, the acid chloride statistically encounters unreacted diamine far more often than the mono-product.
-
Reaction Pathway Visualization
Figure 1: Reaction pathway illustrating the kinetic divergence based on stoichiometric control.
Protocol A: Synthesis of Symmetric Bis-Amide
Target: N,N'-bis(cyclopentanecarbonyl)butane-1,4-diamine Methodology: Schotten-Baumann Conditions (Biphasic)
This method utilizes a biphasic system (DCM/Water) with an inorganic base. It is preferred for bis-functionalization because the product often precipitates or partitions cleanly into the organic phase, while the salt byproducts remain aqueous.
Reagents & Equipment
-
1,4-Diaminobutane (10 mmol, 0.88 g)
-
Cyclopentanecarbonyl chloride (22 mmol, 2.92 g) — 2.2 equiv
-
Sodium Hydroxide (NaOH), 10% aqueous solution (25 mmol)
-
Dichloromethane (DCM)[2]
-
Equipment: 100 mL Round Bottom Flask (RBF), Addition Funnel.
Step-by-Step Procedure
-
Preparation: In the 100 mL RBF, dissolve 1,4-diaminobutane (0.88 g) in 20 mL DCM.
-
Base Addition: Add 15 mL of 10% NaOH solution. The mixture will form two layers.[3] Vigorously stir to maximize interfacial surface area.
-
Electrophile Addition: Dilute cyclopentanecarbonyl chloride (2.92 g) in 5 mL DCM. Load this into the addition funnel.
-
Reaction: Dropwise add the acid chloride solution over 15 minutes at room temperature (RT).
-
Note: The reaction is exothermic.[4] If scaling up (>10g), cool the RBF in an ice bath (0°C).
-
-
Monitoring: Stir vigorously for 2 hours. TLC (10% MeOH in DCM) should show consumption of the baseline amine spot.
-
Workup:
-
Transfer to a separatory funnel.[2]
-
Collect the organic (lower) layer.
-
Extract the aqueous layer once with 10 mL DCM.
-
Combine organic layers and wash sequentially with:
-
10 mL 1M HCl (removes any trace unreacted amine).
-
10 mL Saturated NaHCO₃ (removes hydrolyzed acid).
-
10 mL Brine.
-
-
-
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The residue is likely a white solid.[5] Recrystallize from EtOAc/Hexanes if high purity (>99%) is required.
Protocol B: Synthesis of Mono-Amide
Target: N-(4-aminobutyl)cyclopentanecarboxamide Methodology: High-Dilution / Excess Nucleophile Strategy
To prevent the second amine from reacting, we statistically overwhelm the acid chloride with diamine. The challenge here is not the reaction, but the purification (separating mono-amide from the large excess of unreacted diamine).
Reagents & Equipment
-
1,4-Diaminobutane (50 mmol, 4.41 g) — 5.0 equiv
-
Cyclopentanecarbonyl chloride (10 mmol, 1.32 g) — 1.0 equiv
-
Triethylamine (TEA) (12 mmol, 1.21 g)
-
Anhydrous Dichloromethane (DCM) (100 mL)
-
Equipment: 250 mL RBF, Syringe Pump (optional but recommended).
Step-by-Step Procedure
-
Nucleophile Setup: Dissolve the large excess of 1,4-diaminobutane (50 mmol) and TEA (12 mmol) in 80 mL anhydrous DCM. Cool to 0°C.[2][6][7]
-
Electrophile Preparation: Dissolve cyclopentanecarbonyl chloride (10 mmol) in 20 mL DCM.
-
Controlled Addition: Add the acid chloride solution to the amine solution very slowly (over 1 hour) using a syringe pump or addition funnel.
-
Reaction: Allow to warm to RT and stir for 3 hours.
-
Workup (Critical Separation Step):
-
Strategy: We must remove the excess diamine (highly polar/basic) and the TEA.
-
Option 1 (Extraction):
-
Wash the reaction mixture with water (3 x 30 mL). The unreacted 1,4-diaminobutane is highly water-soluble and will partition into the aqueous phase. The mono-amide (more lipophilic due to the cyclopentyl ring) will largely remain in the DCM.
-
Note: Check the aqueous wash by TLC to ensure product isn't being lost. If it is, salt the water (brine) to push the organic product back into DCM.
-
-
Option 2 (SCX Column - Recommended for Purity):
-
Load the crude mixture onto a Strong Cation Exchange (SCX) cartridge.
-
Wash with MeOH (elutes non-basic impurities).
-
Elute with 2M NH₃ in MeOH. Both diamine and mono-amide will elute.
-
Concentrate and perform flash chromatography (DCM:MeOH:NH₄OH 90:10:1) to separate the mono-amide from the remaining diamine.
-
-
Comparative Data & Specifications
| Feature | Protocol A (Bis-Amide) | Protocol B (Mono-Amide) |
| Stoichiometry (Amine:Acid Cl) | 1 : 2.2 | 5 : 1 |
| Solvent System | DCM / Water (Biphasic) | Anhydrous DCM (Homogeneous) |
| Base | NaOH or Na₂CO₃ | Triethylamine (TEA) or Excess Diamine |
| Addition Rate | Fast (10-15 min) | Slow (60+ min) |
| Primary Impurity | Mono-amide (trace) | Unreacted Diamine (major) |
| Purification | Recrystallization | Aqueous Wash or Column Chromatography |
| Expected Yield | 85-95% | 60-75% (isolated) |
Troubleshooting & Optimization
Issue: Formation of Bis-amide in Protocol B
If you observe significant bis-amide formation during the mono-synthesis:
-
Increase Dilution: Double the solvent volume.
-
Increase Equivalents: Move from 5 equiv to 10 equiv of diamine.
-
Lower Temperature: Run the addition at -78°C to strictly control kinetics, though 0°C is usually sufficient for this steric profile.
Issue: Solubility (Oiling Out)
Amides can sometimes form "oils" rather than solids.[4]
-
Solution: If the product oils out during workup, dissolve in DCM, dry thoroughly with MgSO₄, and triturate with cold diethyl ether or pentane to induce crystallization.
Safety Considerations (HSE)
-
Cyclopentanecarbonyl Chloride: Corrosive, lachrymator. Handle only in a fume hood. Hydrolyzes to produce HCl gas.
-
1,4-Diaminobutane: Toxic, corrosive, and possesses a foul odor (rotting flesh). Bleach all glassware before removing from the hood to oxidize the amine and neutralize the smell.
-
Reaction: Exothermic.[4] Control temperature to prevent solvent boiling.
References
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
-
Selective Mono-acylation of Diamines
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564. Link (Demonstrates the excess diamine strategy).
-
-
Properties of 1,4-Diaminobutane
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1045, Putrescine. Link
-
-
Amide Coupling Protocols
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lab Reporter [fishersci.dk]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Lab Reporter [fishersci.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 9. CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives - Google Patents [patents.google.com]
Application Note: Preparation of N-(4-aminobutyl)cyclopentanecarboxamide Salts for Improved Stability
This Application Note provides a comprehensive technical guide for the preparation, stabilization, and characterization of N-(4-aminobutyl)cyclopentanecarboxamide salts.
This compound, a functionalized aliphatic amine linker often used in fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) synthesis, exhibits significant instability in its free base form. This guide details the transition from the unstable free base to a highly stable p-Toluenesulfonate (Tosylate) salt.
Introduction & Problem Statement
N-(4-aminobutyl)cyclopentanecarboxamide (Structure: Cyclopentyl-CO-NH-(CH₂)₄-NH₂) is a critical amine linker. However, in its free base form, it presents three primary challenges that hinder pharmaceutical development:
-
Atmospheric Instability: The primary terminal amine rapidly absorbs atmospheric CO₂ to form carbamates.
-
Physical State: The free base is typically a viscous, hygroscopic oil, making accurate weighing and handling difficult.
-
Oxidative Degradation: Prolonged exposure to air leads to N-oxide formation and yellowing.
Objective: To convert the free base into a crystalline, non-hygroscopic salt. While Hydrochloride (HCl) salts are standard, they often remain hygroscopic for this class of aliphatic amines. This protocol recommends and details the preparation of the Tosylate salt , which offers superior crystallinity and thermal stability.
Chemical Strategy & Synthesis Logic
To ensure high purity, we avoid the direct reaction of 1,4-diaminobutane with cyclopentanecarbonyl chloride, which inevitably yields the side-product N,N'-bis(cyclopentanecarbonyl)butane-1,4-diamine.
The Optimized Pathway:
-
Mono-protection: Use N-Boc-1,4-diaminobutane to ensure single-point attachment.
-
Acylation: Couple with Cyclopentanecarbonyl chloride.
-
Deprotection: Acidic removal of the Boc group.
-
Salt Formation: Controlled crystallization with p-Toluenesulfonic acid (p-TsOH).
Visual Workflow: Synthesis & Salt Selection
Caption: Figure 1. Optimized synthetic route preventing bis-acylation and leading to salt selection.
Experimental Protocols
Protocol A: Synthesis of the Free Base Intermediate
Note: This intermediate is unstable and should be processed immediately into Protocol B.
Reagents:
-
N-Boc-1,4-diaminobutane (1.0 eq)
-
Cyclopentanecarbonyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Setup: Charge a reactor with N-Boc-1,4-diaminobutane dissolved in anhydrous DCM (10 mL/g) under Nitrogen atmosphere. Cool to 0°C.
-
Base Addition: Add TEA dropwise, maintaining temperature < 5°C.
-
Acylation: Add Cyclopentanecarbonyl chloride dropwise over 30 minutes. The exotherm must be controlled to prevent Boc cleavage.
-
Reaction: Warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2][3]
-
Workup: Wash organic layer with 1N citric acid (removes unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[1][4]
-
Deprotection (In-situ): Evaporate solvent to yield the protected intermediate. Re-dissolve in DCM/TFA (4:1) and stir for 2 hours to remove the Boc group.
-
Neutralization: Carefully neutralize with cold NaOH (aq) to pH 10. Extract rapidly with DCM.
-
Isolation: Dry and concentrate in vacuo to yield the Free Base (pale yellow oil). Proceed immediately to salt formation.
Protocol B: Preparation of the Stable Tosylate Salt
Rationale: The p-Toluenesulfonate anion provides a bulky, aromatic counterion that facilitates pi-stacking and lattice energy stabilization, overcoming the hygroscopicity of the aliphatic chain.
Reagents:
-
N-(4-aminobutyl)cyclopentanecarboxamide (Free Base)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.98 eq)
-
Solvent System: Isopropyl Alcohol (IPA) / Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude Free Base (10 g, ~54 mmol) in IPA (30 mL) at 40°C.
-
Acid Preparation: In a separate vessel, dissolve p-TsOH·H₂O (10.1 g, 53 mmol) in warm IPA (20 mL).
-
Critical Step: Use a slight deficit of acid (0.98 eq) to prevent excess acidic residues which can induce hygroscopicity.
-
-
Precipitation: Add the acid solution to the amine solution slowly over 30 minutes with vigorous stirring at 40°C.
-
Nucleation: The solution may remain clear. Seed with a few crystals of the salt if available, or scratch the vessel wall.
-
Anti-solvent Addition: Once the mixture is cloudy, add EtOAc (100 mL) dropwise over 1 hour.
-
Crystallization: Cool the slurry slowly to 0°C at a rate of 10°C/hour. Stir at 0°C for 4 hours.
-
Filtration: Filter the white crystalline solid under nitrogen.
-
Washing: Wash the cake with cold EtOAc (2 x 20 mL).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Expected Yield: 85-90% Appearance: White, free-flowing crystalline powder.
Analytical Validation & Stability Data
To validate the success of the protocol, the following analytical endpoints must be met.
Table 1: Comparative Stability Profile
| Property | Free Base | Hydrochloride Salt (HCl) | Tosylate Salt (Recommended) |
| Physical State | Yellow Oil | Off-white Solid | White Crystalline Powder |
| Melting Point | N/A (Liquid) | 145-150°C (Broad) | 178-182°C (Sharp) |
| Hygroscopicity | Deliquescent | Moderate (absorbs >5% w/w) | Non-hygroscopic (<0.5% w/w) |
| Storage (25°C/60% RH) | Degrades < 1 week | Stable | Stable > 2 years |
Analytical Checkpoints
-
¹H-NMR (DMSO-d₆): Verify the integration of the aromatic tosylate protons (7.1 and 7.5 ppm, 4H) against the cyclopentyl protons (1.5-1.8 ppm, 9H) to confirm 1:1 stoichiometry.
-
HPLC Purity: >99.5% area. (Method: C18 Column, ACN/Water + 0.1% TFA gradient).
-
X-Ray Powder Diffraction (XRPD): The Tosylate salt should show distinct, sharp Bragg peaks indicating a crystalline lattice, whereas the HCl salt may show an amorphous halo if not carefully dried.
Visual Logic: Salt Stability Mechanism
Caption: Figure 2. Mechanism of stabilization via protonation and lattice formation.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
- Authoritative source for salt selection criteria and pKa m
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link
- Standard protocol for screening counterions like Tosyl
-
Krapcho, A. P., & Kuell, C. S. (1990). "Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines." Synthetic Communications, 20(16), 2559-2564. Link
- Primary reference for the synthesis of the N-Boc-1,4-diaminobutane intermedi
-
FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.Link
- Regulatory basis for the stability testing protocols described.
Sources
Functionalization of the primary amine in N-(4-aminobutyl)cyclopentanecarboxamide
An Application Guide to the Selective Functionalization of the Primary Amine in N-(4-aminobutyl)cyclopentanecarboxamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of established and robust methodologies for the selective functionalization of the terminal primary amine of N-(4-aminobutyl)cyclopentanecarboxamide. This compound serves as a versatile scaffold in medicinal chemistry and materials science, where modification of the primary amine allows for the introduction of diverse functionalities, influencing properties such as solubility, binding affinity, and pharmacokinetic profiles. This document details four principal transformations: N-Acylation, N-Alkylation, N-Sulfonylation, and Reductive Amination. Each section offers an in-depth explanation of the underlying chemical principles, step-by-step experimental protocols, and expert insights into reaction optimization and product purification.
Introduction and Strategic Overview
N-(4-aminobutyl)cyclopentanecarboxamide is a bifunctional molecule featuring a stable secondary amide and a reactive primary amine. The primary amine is a potent nucleophile and a key handle for synthetic elaboration. Its functionalization is a critical step in the synthesis of more complex molecules for drug discovery and materials science.[1] The choice of functionalization strategy depends on the desired final product and the stability of other functional groups within the molecule.
This guide focuses on four cornerstone reactions for modifying primary amines, providing researchers with the foundational knowledge to confidently approach the synthesis of novel derivatives. We will explore the causality behind experimental choices, such as reagent selection and reaction conditions, to ensure reproducible and high-yielding outcomes.
Core Principles: Safety, Purity, and Reactivity
Before proceeding with any experimental work, a thorough understanding of safety protocols, purification challenges, and substrate reactivity is paramount.
Safety and Handling
Primary amines and many of the reagents used for their functionalization can be corrosive, toxic, or irritant.[2][3] Always consult the Safety Data Sheet (SDS) for each chemical before use.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[6]
-
Incompatible Substances: Be aware of incompatibilities. For instance, acyl chlorides react violently with water. Store reagents appropriately.[6]
Purification Strategies for Amine Derivatives
The basic nature of amines often complicates purification by standard silica gel chromatography, leading to peak tailing and poor separation.[7]
-
Acid-Base Extraction: A common and effective initial purification step is to dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1N HCl). The protonated amine product will move to the aqueous layer, while neutral organic impurities remain in the organic phase. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.[8]
-
Modified Chromatography: If chromatography is necessary, consider using an amine-functionalized silica column or treating standard silica with a small percentage of a basic modifier like triethylamine or ammonium hydroxide in the eluent.[9][10]
Methodology I: N-Acylation for Amide Bond Formation
N-acylation is a fundamental reaction that converts the primary amine into a stable amide. This transformation is widely used to introduce a vast array of substituents via reaction with acyl chlorides or carboxylic acids activated with coupling agents.[11]
Principle and Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride).[1] This is followed by the elimination of a leaving group (e.g., chloride) to form the thermodynamically stable amide. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl byproduct, which would otherwise protonate and deactivate the starting amine.[1]
Experimental Protocol: Acylation with an Acyl Chloride
This protocol describes the reaction with 4-bromobenzoyl chloride as a representative example.
| Parameter | Value/Description |
| Reactant 1 | N-(4-aminobutyl)cyclopentanecarboxamide |
| Reactant 2 | 4-Bromobenzoyl chloride |
| Base | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM), anhydrous |
| Temperature | 0 °C to Room Temperature |
| Monitoring | Thin Layer Chromatography (TLC) or LC-MS |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-(4-aminobutyl)cyclopentanecarboxamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting amine by TLC or LC-MS.[11]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography.
Workflow Diagram: N-Acylation
Caption: General workflow for the N-acylation of a primary amine.
Methodology II: N-Alkylation via Direct Alkylation
Direct alkylation with alkyl halides is a classical method for forming C-N bonds.[12] However, it suffers from a significant drawback: the secondary amine product is often more nucleophilic than the primary amine starting material, leading to polyalkylation and a mixture of products.[13][14]
Principle and Rationale
The reaction is a nucleophilic aliphatic substitution (Sₙ2) where the amine attacks the electrophilic carbon of an alkyl halide, displacing the halide.[15] Each alkylation step increases the nucleophilicity of the nitrogen, making subsequent alkylations more likely. To favor mono-alkylation, a large excess of the starting amine is often used, although this is not practical for valuable substrates. For this reason, reductive amination is generally the preferred method for controlled mono-alkylation.[16]
Experimental Protocol: Direct Alkylation
This protocol is provided for instances where a simple alkyl group (e.g., methyl) is desired and product separation is feasible.
| Parameter | Value/Description |
| Reactant 1 | N-(4-aminobutyl)cyclopentanecarboxamide |
| Reactant 2 | Alkyl Halide (e.g., Iodomethane) |
| Base | K₂CO₃ or NaHCO₃ |
| Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF) |
| Temperature | Room Temperature to 60 °C |
| Monitoring | LC-MS to track product distribution |
Step-by-Step Procedure:
-
Reaction Setup: Combine N-(4-aminobutyl)cyclopentanecarboxamide (1.0 eq) and a mild base like K₂CO₃ (2.0 eq) in MeCN.
-
Reagent Addition: Add the alkyl halide (1.0-1.1 eq) dropwise to the stirred suspension.
-
Reaction Progression: Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as monitored by LC-MS. Pay close attention to the formation of the dialkylated byproduct.[17]
-
Work-up: Upon completion, filter off the inorganic salts and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and perform an acid-base extraction as described in section 2.2. Further purification by column chromatography may be required to separate mono- and di-alkylated products.
Methodology III: N-Sulfonylation for Sulfonamide Synthesis
Sulfonylation of the primary amine with a sulfonyl chloride yields a sulfonamide, a functional group prevalent in many therapeutic agents. Sulfonamides are generally stable and can alter the electronic and steric properties of the parent molecule.
Principle and Rationale
Similar to acylation, the reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.[18] The reaction is typically performed in the presence of a base like pyridine or TEA to neutralize the HCl byproduct.
Experimental Protocol: Sulfonylation with a Sulfonyl Chloride
This protocol uses p-toluenesulfonyl chloride (TsCl) as the representative sulfonylating agent.
| Parameter | Value/Description |
| Reactant 1 | N-(4-aminobutyl)cyclopentanecarboxamide |
| Reactant 2 | p-Toluenesulfonyl chloride (TsCl) |
| Base | Pyridine or Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) or Pyridine |
| Temperature | 0 °C to Room Temperature |
| Monitoring | TLC or LC-MS |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve N-(4-aminobutyl)cyclopentanecarboxamide (1.0 eq) in DCM (or pyridine, which can act as both solvent and base).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: If using DCM, add TEA (1.5 eq).
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl (to remove excess base), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Methodology IV: Reductive Amination for Controlled N-Alkylation
Reductive amination is arguably the most versatile and reliable method for the synthesis of secondary amines from primary amines.[17] It is a one-pot reaction that avoids the over-alkylation problems associated with direct alkylation.[16]
Principle and Rationale
The process involves two key steps:
-
Imine Formation: The primary amine reacts with an aldehyde or ketone to form an imine (or Schiff base) intermediate, with the concurrent loss of a water molecule. This reaction is typically reversible and is often facilitated by mildly acidic conditions or a dehydrating agent.
-
In-situ Reduction: The imine is then reduced to the corresponding secondary amine using a selective reducing agent. The key is to use a reductant that reduces the iminium ion much faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is mild, tolerant of slightly acidic conditions, and highly selective for imines over aldehydes and ketones.[19][20]
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol details the reaction with cyclopentanecarbaldehyde.
| Parameter | Value/Description |
| Reactant 1 | N-(4-aminobutyl)cyclopentanecarboxamide |
| Reactant 2 | Cyclopentanecarbaldehyde |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Monitoring | TLC or LC-MS |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-(4-aminobutyl)cyclopentanecarboxamide (1.0 eq) and cyclopentanecarbaldehyde (1.1 eq) in DCE.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. The reaction may be mildly exothermic.
-
Reaction Progression: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS until the starting amine and imine intermediate are consumed.[17]
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using the methods described in section 2.2.
Workflow Diagram: Reductive Aminationdot
Sources
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- 2. diplomatacomercial.com [diplomatacomercial.com]
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- 15. Amine alkylation - Wikipedia [en.wikipedia.org]
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- 19. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Enzyme Inhibitors Using the N-(4-aminobutyl)cyclopentanecarboxamide Scaffold
Introduction: The Strategic Value of the Cyclopentane Scaffold
Enzyme inhibitors are fundamental tools in modern medicine and agriculture, serving to modulate biological pathways with high specificity.[1] The design and synthesis of these molecules often rely on "privileged scaffolds"—core structures that are known to interact with multiple biological targets and can be readily modified to achieve desired potency and selectivity. The N-(4-aminobutyl)cyclopentanecarboxamide scaffold has emerged as a valuable framework in this regard. Its inherent three-dimensionality, conferred by the sp³-rich cyclopentane ring, provides an excellent platform for exploring the often-complex topographies of enzyme active sites.[2][3]
This scaffold uniquely combines several key pharmacophoric features:
-
A rigid cyclopentane core that can be substituted to orient functional groups in precise vectors.
-
A central carboxamide linkage , a stable and effective hydrogen bond donor/acceptor group crucial for anchoring within an active site.[4][5]
-
A flexible N-(4-aminobutyl) side chain that acts as a molecular probe, capable of reaching into deeper pockets of an enzyme's active site to form critical interactions, often with acidic residues.
Derivatives of this scaffold have shown promise in inhibiting a range of enzymes, including influenza neuraminidases and steroid-metabolizing enzymes, making it a versatile starting point for drug discovery campaigns.[6][7] This document provides a detailed guide to the synthesis, derivatization, and application of this scaffold for researchers in medicinal chemistry and drug development.
Synthetic Strategy and Core Rationale
The synthesis of inhibitors based on this scaffold is conceptually straightforward, centering on a robust amide bond formation. The overall strategy involves coupling a suitable cyclopentanecarboxylic acid derivative with a protected 4-aminobutylamine synthon, followed by deprotection and optional elaboration of the terminal amine.
Caption: General workflow for the synthesis of N-(4-aminobutyl)cyclopentanecarboxamide inhibitors.
The choice of a tert-butyloxycarbonyl (Boc) protecting group for the aminobutyl synthon is strategic. It is stable under the basic conditions of amide coupling but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) that typically do not affect the integrity of the core scaffold.
Detailed Experimental Protocols
Trustworthiness Note: All protocols assume standard laboratory safety procedures. Reagents should be of high purity, and anhydrous solvents should be used where specified to ensure optimal reaction efficiency, particularly for the coupling step.
Protocol 3.1: Synthesis of N-(4-((tert-butoxycarbonyl)amino)butyl)cyclopentanecarboxamide (Protected Scaffold)
This protocol details the key amide coupling step. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is recommended for its high efficiency and low rate of side reactions.
Materials:
-
Cyclopentanecarboxylic acid (1.0 eq)
-
tert-butyl (4-aminobutyl)carbamate (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve cyclopentanecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Scientist's Note: Pre-activation ensures the rapid formation of the active ester, minimizing potential side reactions of the carboxylic acid. DIPEA is a non-nucleophilic base used to mop up the acid formed during the reaction without interfering with the coupling agent.
-
-
Add a solution of tert-butyl (4-aminobutyl)carbamate (1.05 eq) in a minimal amount of anhydrous DMF to the reaction mixture dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis (e.g., using 1:1 Hexanes:EtOAc) indicates the consumption of the starting materials.
-
Quench the reaction by pouring it into a separatory funnel containing ethyl acetate and saturated NaHCO₃ solution.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Critical Parameter: The washing steps are crucial to remove residual DMF and coupling byproducts, which can complicate purification.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure protected scaffold.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 3.2: Deprotection to Yield N-(4-aminobutyl)cyclopentanecarboxamide
This step removes the Boc protecting group to liberate the primary amine, which is the key attachment point for introducing chemical diversity.
Materials:
-
Protected Scaffold from Protocol 3.1 (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
DCM for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the protected scaffold (1.0 eq) in DCM (approx. 0.1 M concentration).
-
Cool the solution in an ice bath (0 °C).
-
Add trifluoroacetic acid (10-20 eq) dropwise.
-
Scientist's Note: The reaction is exothermic; slow addition at 0 °C prevents potential side reactions. The large excess of TFA ensures complete and rapid deprotection.
-
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer to a separatory funnel and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final N-(4-aminobutyl)cyclopentanecarboxamide scaffold. This product is often used in the next step without further purification.
Structure-Activity Relationship (SAR) and Derivatization
The final scaffold is a versatile platform for inhibitor design. Modifications at three key positions can be explored to optimize binding affinity and selectivity for a target enzyme.
Caption: Key modification points on the scaffold for SAR studies.
-
R1 (Cyclopentane Ring): Introducing substituents on the ring can influence the compound's conformation and introduce new hydrophobic or polar interactions. For influenza neuraminidase inhibitors, multisubstituted cyclopentane rings were explored to enhance activity.[6] The stereochemistry of these substituents is often critical, with different diastereomers showing significant variations in inhibitory potency.[6]
-
R2 (Amide Linkage): While the N-H and C=O of the amide are often critical for hydrogen bonding and are typically conserved, N-methylation can be explored to remove the hydrogen bond donor capability, which can probe the importance of this interaction and potentially improve cell permeability.
-
R3 (Terminal Amine): This is the most common site for derivatization. The primary amine can be functionalized via reductive amination, acylation, or sulfonylation to introduce a wide array of functional groups designed to interact with specific sub-pockets of the target enzyme. For example, adding a guanidinyl group can introduce a strong basic moiety to interact with an aspartate or glutamate residue in an active site.
Application Data: Targeting Specific Enzymes
The versatility of the N-(4-aminobutyl)cyclopentanecarboxamide scaffold is demonstrated by its application in developing inhibitors for distinct enzyme classes.
| Compound Class | Target Enzyme | Key Findings | IC₅₀ Range | Reference |
| Multisubstituted Cyclopentane Amides | Influenza Neuraminidase A | Diastereomers showed significant improvement in inhibition over parent mixtures. The diethylamide and dipropylamide derivatives were highly active. | 0.015 - 0.080 µM | [6] |
| General Cyclopentane Derivatives | Steroid Metabolizing Enzymes (AKR1C1, AKR1C3) | Identified selective inhibitors active in the low micromolar range, representing promising starting points for anticancer agent development. | Low µM | [7] |
Conclusion and Future Outlook
The N-(4-aminobutyl)cyclopentanecarboxamide scaffold provides a robust and synthetically accessible starting point for the development of potent and selective enzyme inhibitors. The protocols outlined herein describe a reliable pathway to the core structure, which can be systematically elaborated to probe enzyme active sites and optimize pharmacological properties. The success of this scaffold against diverse targets like viral neuraminidases and human steroidogenic enzymes underscores its status as a privileged structure in medicinal chemistry. Future work will likely focus on creating focused libraries based on this core, employing combinatorial chemistry and structure-based design to develop next-generation therapeutics.
References
-
Chand, P., et al. (2004). Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide derivatives. Journal of Medicinal Chemistry, 47(8), 1919-1929. [Link]
-
de Ruiter, A., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry. [Link]
-
Hartmann, R.W., et al. (1993). Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones. Journal of Medicinal Chemistry, 36(15), 2146-2152. [Link]
-
van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]
-
Brozic, P., et al. (2009). New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3. European Journal of Medicinal Chemistry, 44(6), 2563-2571. [Link]
-
ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]
-
Rossi, G., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 748. [Link]
-
Drug-Design.org. (2005). Structure Activity Relationships. Drug Design Org. [Link]
-
Krajcovicova, S., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their N-arylalkyl derivatives altered at C-5. Beilstein Journal of Organic Chemistry, 19, 281-292. [Link]
-
Sawafta, A., et al. (2024). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. Molecules, 29(18), 4305. [Link]
-
JOCPR. (n.d.). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Barrow, J.C., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]
Sources
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- 7. New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing cyclization side reactions during N-(4-aminobutyl)cyclopentanecarboxamide synthesis
Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of N-(4-aminobutyl)cyclopentanecarboxamide. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise during its synthesis, with a particular focus on preventing the prevalent intramolecular cyclization side reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: We are observing a significant amount of a low-molecular-weight byproduct in our synthesis of N-(4-aminobutyl)cyclopentanecarboxamide. How can we confirm if this is the cyclized side product?
Answer: The most probable byproduct is the result of an intramolecular cyclization of the N-(4-aminobutyl)cyclopentanecarboxamide, which would form a seven-membered lactam ring. To confirm its identity, you should rely on a combination of mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry (MS): The cyclized byproduct will have a molecular weight that is 18.015 g/mol less than your starting material, corresponding to the loss of a water molecule. You should look for this mass difference in your crude reaction mixture analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the primary amine protons (if unprotected) and a shift in the signals corresponding to the butyl chain protons are indicative of cyclization.
-
¹³C NMR: You will observe a change in the chemical shift of the carbonyl carbon and the carbons of the butyl chain.
-
A definitive way to confirm the structure is to isolate the byproduct via chromatography and perform a full characterization.
Question 2: What is the primary cause of the intramolecular cyclization during the synthesis, and at which step does it most likely occur?
Answer: Intramolecular cyclization is a common side reaction in molecules that possess a nucleophilic group (in this case, the terminal primary amine) and an electrophilic group (the activated carboxylic acid) in a sterically favorable position. For N-(4-aminobutyl)cyclopentanecarboxamide, the seven-membered ring is thermodynamically stable.
This side reaction can occur at two main stages:
-
During the amide coupling step: If the terminal amine of the 1,4-diaminobutane is not adequately protected, it can compete with the desired amine and attack the activated cyclopentanecarboxylic acid, leading to the cyclized lactam.
-
During the deprotection step: If harsh deprotection conditions (e.g., strong acid or base at elevated temperatures) are used to remove a protecting group from the terminal amine, the newly exposed primary amine can readily attack the amide carbonyl, leading to cyclization.
The following diagram illustrates the potential reaction pathways:
Caption: Desired vs. side reaction pathways.
Question 3: How can we effectively prevent this cyclization reaction during the amide coupling step?
Answer: Preventing cyclization during the coupling step hinges on careful selection of protecting groups and coupling reagents.
Protecting Group Strategy: The use of an orthogonal protecting group for the terminal amine of 1,4-diaminobutane is crucial. The Boc (tert-butyloxycarbonyl) group is an excellent choice as it is stable under the conditions of amide bond formation and can be removed under mild acidic conditions that are less likely to promote cyclization.
Coupling Reagents: The choice of coupling reagent can significantly impact the reaction rate and, consequently, the extent of side reactions. We recommend using carbodiimide-based coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive such as HOBt (Hydroxybenzotriazole) or OxymaPure. These additives act as activated ester intermediates, which are more stable and less prone to side reactions than the O-acylisourea intermediate formed with EDC alone.
Experimental Protocol: Boc-Protection of 1,4-Diaminobutane
-
Dissolve 1,4-diaminobutane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction by washing with aqueous solutions to remove any unreacted starting material and byproducts.
-
Purify the mono-Boc-protected product by column chromatography.
Question 4: What are the optimal conditions for the deprotection step to avoid cyclization?
Answer: The deprotection of the Boc group should be performed under conditions that are mild enough to avoid inducing the intramolecular cyclization.
Recommended Deprotection Protocol:
-
Reagent: A solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM (10-25% v/v) are common choices.
-
Temperature: It is critical to perform the deprotection at a low temperature, typically 0 °C to room temperature. Avoid heating the reaction mixture.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the protected starting material is consumed to minimize the exposure of the deprotected amine to acidic conditions.
Step-by-Step Deprotection Protocol:
-
Dissolve the Boc-protected N-(4-aminobutyl)cyclopentanecarboxamide in a minimal amount of a suitable solvent (e.g., DCM).
-
Cool the solution to 0 °C.
-
Slowly add the deprotecting agent (e.g., 4M HCl in dioxane or TFA).
-
Stir the reaction at 0 °C and monitor its progress every 15-30 minutes.
-
Once the reaction is complete, carefully quench the acid by adding a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the final product if necessary.
The following workflow diagram summarizes the recommended synthetic strategy:
Technical Support Center: Purification of N-(4-aminobutyl)cyclopentanecarboxamide
Welcome to the technical support guide for the purification of N-(4-aminobutyl)cyclopentanecarboxamide. This resource is designed for researchers, chemists, and drug development professionals who are tasked with synthesizing and purifying this and structurally similar molecules. The primary challenge in the synthesis of N-(4-aminobutyl)cyclopentanecarboxamide is often the removal of unreacted diamine starting materials and other related impurities. This guide provides in-depth, field-proven insights and step-by-step protocols to address these specific purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of N-(4-aminobutyl)cyclopentanecarboxamide?
The most prevalent impurities are typically the unreacted starting diamine, 1,4-diaminobutane (putrescine), and any di-acylated byproducts. The selective mono-acylation of symmetrical diamines can be challenging, often resulting in a mixture of the desired mono-acylated product, the di-acylated product, and leftover starting diamine.[1][2]
Q2: Why is it difficult to separate the desired amide product from the diamine impurity using standard silica gel chromatography?
Both the desired product, N-(4-aminobutyl)cyclopentanecarboxamide, and the diamine impurity are polar compounds. Basic amines, in particular, can interact strongly and unpredictably with the acidic silanol groups on the surface of silica gel.[3] This can lead to significant peak tailing, poor separation, and even irreversible adsorption of the compounds onto the column, resulting in low recovery.[3]
Q3: What is the fundamental principle behind the recommended purification strategies?
The key is to exploit the difference in basicity between the primary amine of the diamine impurity and the final amide product. The free amino group in the diamine is significantly more basic than the amide functional group.[4] This difference allows for selective protonation of the diamine, which can be leveraged in both liquid-liquid extraction and ion-exchange chromatography.[5][6]
Q4: How can I confirm the purity of my final product?
A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase column, is excellent for assessing purity and quantifying residual impurities.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the desired product and identifying any remaining impurities.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for detecting volatile impurities.[9][10]
Troubleshooting Guide
Issue: My ¹H NMR spectrum still shows significant diamine impurity after an initial purification attempt.
-
Explanation: This indicates that the chosen purification method was not efficient enough to remove all the unreacted starting material. A single purification step may not be sufficient, especially if the initial reaction did not go to completion.
-
Solution 1 (Optimize Reaction): Before resorting to more complex purification, consider optimizing the reaction conditions. Using a slight excess of the acylating agent or ensuring anhydrous conditions can drive the reaction closer to completion and reduce the amount of starting diamine.[11]
-
Solution 2 (Iterative Purification): Repeat the chosen purification method. For example, a second acid-base extraction or passing the sample through a fresh ion-exchange column can significantly improve purity.
-
Solution 3 (Alternative Technique): If one method consistently fails, switch to an orthogonal technique. If acid-base extraction is not providing the desired purity, try ion-exchange chromatography, which offers a different and often more powerful separation mechanism based on charge.[11][12][13]
Issue: My product is not separating well on a standard C18 reversed-phase HPLC column.
-
Explanation: Highly polar compounds can sometimes have poor retention on traditional C18 columns, eluting very early and co-eluting with other polar impurities.[14]
-
Solution 1 (Mobile Phase Modification): Adding an ion-pairing agent to the mobile phase can improve the retention of your charged analyte. However, be aware that these agents can be difficult to remove from the column and may not be compatible with mass spectrometry.
-
Solution 2 (Alternative Column Chemistry): Consider using a column specifically designed for polar analytes. Polar-embedded or polar-endcapped columns are designed to provide better retention for polar compounds in highly aqueous mobile phases.[14][15] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for separating very polar compounds.
Issue: During acid-base extraction, I'm not getting a clean separation between the organic and aqueous layers.
-
Explanation: Emulsion formation can be a problem, especially when dealing with amphiphilic molecules. Vigorous shaking is a common cause.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning between the phases. If an emulsion does form, letting the funnel stand for a period can help the layers to separate. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions by increasing the polarity of the aqueous phase.
Experimental Workflow & Protocols
The overall strategy involves synthesizing the crude product, followed by a primary purification step to remove the bulk of the diamine impurity, and then an optional secondary purification if higher purity is required.
Caption: General workflow for the purification of N-(4-aminobutyl)cyclopentanecarboxamide.
Protocol 1: Purification by Acid-Base Extraction
This method leverages the basicity of the primary amine on the 1,4-diaminobutane impurity, which can be protonated and extracted into an aqueous acid phase, leaving the less basic amide product in the organic phase.[5]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl). It is recommended to perform this wash 2-3 times.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Be sure to vent the separatory funnel frequently as CO₂ gas will be generated.[5]
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Strong Cation-Exchange (SCX) Chromatography
This solid-phase extraction technique is highly effective for separating basic compounds from neutral or less basic ones.[6][11][12] The positively charged (protonated) diamine impurity binds strongly to the negatively charged resin, while the neutral amide product can be washed through.[11][12]
Step-by-Step Methodology:
-
Column Conditioning: Condition a pre-packed SCX cartridge by washing with methanol, followed by an equilibration buffer (e.g., 10% acetic acid in methanol), and finally with methanol again.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the loading solvent (e.g., methanol) and apply it to the conditioned SCX column.
-
Elution of Product: Elute the desired amide product by washing the column with several column volumes of methanol. The neutral amide will not bind to the resin and will elute from the column.[11][12]
-
Elution of Impurity (Optional): The strongly bound diamine impurity can be eluted from the column by washing with a basic solution, such as 2M ammonia in methanol.[11] This step is typically done to regenerate the column or to confirm the identity of the bound impurity, not to collect it.
-
Concentration: Collect the fractions containing the desired product and concentrate under reduced pressure.
Protocol 3: Recrystallization
If minor impurities remain after one of the primary purification steps, recrystallization can be an effective final polishing step. The choice of solvent is critical.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar amides, solvents like acetonitrile, ethanol, or mixtures of ethanol and ethyl acetate can be effective.[17]
-
Dissolution: Dissolve the semi-purified product in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Summary Table
| Purification Method | Principle of Separation | Pros | Cons | Typical Purity Achieved |
| Acid-Base Extraction | Differential basicity and solubility.[5] | Fast, scalable, inexpensive. | Can lead to emulsions; may not be sufficient for very high purity. | 90-98% |
| SCX Chromatography | Differential binding to a charged stationary phase.[6][18] | High selectivity, excellent for removing basic impurities.[11][12] | Requires specialized columns, may be less scalable for very large quantities. | >98% |
| Recrystallization | Differential solubility in a given solvent system.[17] | Can yield very high purity crystalline material. | Dependent on finding a suitable solvent system; can result in yield loss. | >99% |
Purity Analysis: Representative HPLC Method
To verify the success of the purification, a robust analytical method is essential. Reversed-phase HPLC is the most common technique.[7][19]
Caption: A typical starting method for HPLC analysis.
-
Expected Elution Profile: Due to its polarity, the 1,4-diaminobutane impurity will elute very early, often near the solvent front. The desired N-(4-aminobutyl)cyclopentanecarboxamide, being more hydrophobic due to the cyclopentyl and carbonyl groups, will have a longer retention time.
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Fitzarr. (2020). Comment on "Looking for some advice for purification of diamide". Reddit. Available at: [Link]
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Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Available at: [Link]
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Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
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Pesnot, T., et al. (2020). Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. ACS Publications. Available at: [Link]
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Pegg, A. E., & Coward, J. K. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. PubMed. Available at: [Link]
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Pender, C. L., et al. (2025). Expression, Purification, and Crystallization of “Humanized” Danio rerio Histone Deacetylase 10 (HDAC10), the Eukaryotic Polyamine Deacetylase. PMC. Available at: [Link]
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Krapcho, A. P., & Kuell, C. S. (2025). Mono-acylation of symmetric diamines in the presence of water. ResearchGate. Available at: [Link]
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GSC Online Press. (2025). Ion exchange chromatography: A comprehensive review. Available at: [Link]
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Removing unreacted cyclopentanecarboxylic acid from amide product mixtures
Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the common but critical challenge of purifying amide products. Specifically, we will address the removal of unreacted cyclopentanecarboxylic acid from reaction mixtures. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your amide product.
Issue 1: My post-reaction NMR spectrum shows a significant amount of cyclopentanecarboxylic acid impurity even after a standard aqueous workup.
Root Cause Analysis:
This is a classic purification challenge. The persistence of the starting carboxylic acid is typically due to an incomplete or inefficient acid-base extraction. Amide products are generally neutral, whereas the unreacted cyclopentanecarboxylic acid is acidic. This difference in chemical properties is the key to their separation. An effective extraction relies on converting the carboxylic acid into its water-soluble salt form (a carboxylate), which will then preferentially move from the organic solvent into an aqueous basic solution.[1][2] Incomplete removal often stems from using an insufficient amount of base, inadequate mixing, or not performing enough extraction cycles.
Expert Recommendation: Refined Acid-Base Extraction Protocol
The most robust method for removing a carboxylic acid from a neutral amide is a liquid-liquid extraction using a mild aqueous base. A weak base like sodium bicarbonate is strongly recommended over strong bases like sodium hydroxide to prevent the potential hydrolysis of your desired amide product, especially with heating or prolonged exposure.[1][3]
Detailed Experimental Protocol:
-
Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane (DCM), or diethyl ether). The volume should be sufficient to fully dissolve the material, typically 10-20 mL per gram of crude product.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Causality: Cyclopentanecarboxylic acid has a pKa of approximately 4.99.[4][5] The bicarbonate solution has a pH of ~8.3, which is sufficiently basic to deprotonate the carboxylic acid, forming sodium cyclopentanecarboxylate. This ionic salt is highly soluble in the aqueous phase, while the neutral amide remains in the organic phase.[6]
-
-
Mixing & Venting: Stopper the funnel and invert it gently several times. Crucially , vent the funnel frequently by opening the stopcock to release the pressure from the carbon dioxide gas that evolves during the acid-base reaction (R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂). Once the pressure subsides, shake the funnel more vigorously for about 30-60 seconds to ensure thorough mixing.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer. If using DCM, the organic layer will be on the bottom.
-
Repeat Wash: Repeat the wash with a fresh portion of saturated NaHCO₃ solution (steps 3-5). This ensures near-complete removal of the acid. It is good practice to check the pH of the final aqueous wash with pH paper; it should be basic (pH > 8).
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine).
-
Causality: This step helps to break up any emulsions that may have formed and removes the majority of the dissolved water from the organic solvent.[7]
-
-
Drying & Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield your purified amide product.[8]
Workflow: Liquid-Liquid Extraction for Amide Purification
Caption: Workflow for removing acidic impurities via extraction.
Issue 2: My amide product seems to be decomposing or I'm experiencing low recovery after purification.
Root Cause Analysis:
Amides are generally stable, but they can undergo hydrolysis back to the carboxylic acid and amine under harsh acidic or basic conditions, particularly with heat.[3][9] If you are using a strong base like NaOH or KOH for your extraction, or if your flash chromatography column is run with a very acidic eluent, you risk degrading your product. Low recovery can also result from emulsion formation during extraction, where your product becomes trapped at the interface of the two liquid layers.
Expert Recommendations:
-
Verify Base Strength: Always use a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for the extraction. Avoid sodium hydroxide (NaOH) unless your specific amide is known to be highly robust.
-
Manage Emulsions: If an emulsion forms (a cloudy, inseparable layer between the organic and aqueous phases), add a significant amount of brine and swirl the separatory funnel gently rather than shaking. Let it stand for an extended period. If the emulsion persists, filtering the entire mixture through a pad of Celite can help break it up.
-
Chromatography Considerations: If you are using silica gel flash chromatography, be aware that standard silica gel is slightly acidic. For sensitive amides, this can cause streaking on the column or even decomposition.
-
Solution: Deactivate the silica by pre-treating it with a solvent system containing a small amount of a tertiary amine, such as 0.5-1% triethylamine (NEt₃) in your eluent (e.g., Hexane/Ethyl Acetate with 1% NEt₃).[10] This neutralizes the acidic sites on the silica, leading to better peak shapes and higher recovery.
-
Chemical Logic: Acid-Base Partitioning
Caption: Equilibrium shift driving separation of the acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties to consider for this separation?
Understanding the properties of the impurity you are trying to remove is fundamental to designing a good purification strategy.
Table 1: Properties of Cyclopentanecarboxylic Acid
| Property | Value | Significance for Purification |
| Molecular Formula | C₆H₁₀O₂ | Relatively small and non-polar hydrocarbon part.[11] |
| Molecular Weight | 114.14 g/mol | - |
| Boiling Point | 216 °C | Too high for easy removal by distillation from most amide products.[5] |
| pKa | ~4.99 | Moderately acidic; easily deprotonated by weak bases like NaHCO₃.[4][5] |
| Solubility | Moderately soluble in water; highly soluble in organic solvents like ether, ethanol, and ethyl acetate.[4][12] | Its solubility in organic solvents means it will be carried along with the product until an extraction is performed. |
Q2: Besides extraction, what other methods can I use?
While acid-base extraction is the most common and often the most efficient method, other techniques can be employed, especially if extraction proves problematic.
Table 2: Comparison of Purification Methods
| Method | Principle | Best For... | Potential Issues |
| Acid-Base Extraction | Differential solubility of the acid and its salt form between immiscible liquids.[1] | Most general cases; scalable from mg to kg. | Emulsion formation; potential for amide hydrolysis if the wrong base is used.[3] |
| Flash Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel).[13] | Small to medium scale; when compounds have very different polarities. | Carboxylic acid can streak badly; potential for product degradation on acidic silica.[10] |
| Recrystallization | Differential solubility of the product and impurity in a solvent at different temperatures. | When the amide is a solid with good crystallization properties and the acid is highly soluble in the chosen solvent. | Can be difficult to find a suitable solvent system; may require multiple crops, leading to yield loss.[10] |
| Solid-Phase Scavenging | Using a polymer-bound basic resin to selectively bind and remove the acidic impurity.[14][15] | Modern, clean purifications; excellent for high-purity requirements. | Resins can be expensive; may require optimization of binding/washing conditions. |
Q3: Can I use a strong base like NaOH to ensure all the carboxylic acid is removed?
While a strong base like sodium hydroxide (NaOH) will certainly deprotonate the carboxylic acid, it is generally not recommended for amide purification workups. Amides can undergo base-mediated hydrolysis to form the corresponding carboxylate and amine.[3][9] This reaction is often slow at room temperature but can become significant, especially if the mixture is allowed to sit for an extended period, leading to the degradation of your desired product. Saturated sodium bicarbonate is sufficiently basic to remove the carboxylic acid without posing a significant risk to the integrity of most amide bonds.[6]
References
-
Solubility of Cyclopentanecarboxylic Acid. (n.d.). Solubility of Things. Retrieved from [Link]
-
Cyclopentanecarboxylic acid. (n.d.). Grokipedia. Retrieved from [Link]
-
Acid–base extraction. (2023, December 27). In Wikipedia. Retrieved from [Link]
-
Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
Amide Workup. (n.d.). Biofilm Inhibitor Synthesis. Retrieved from [Link]
-
Cyclopentanecarboxylic acid (CAS 3400-45-1). (n.d.). TGSC Information System. Retrieved from [Link]
-
Sabatini, D. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228–4241. [Link]
-
Sabatini, D. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
- Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
-
What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved from [Link]
- Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN.
-
Which extraction procedure will completely separate an amide from the by-product... (2020, March 28). Reddit. Retrieved from [Link]
-
Making Amides from Carboxylic Acids. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- Process for removing amide impurities in aromatic carboxylic acids. (2015).
-
Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved from [Link]
-
How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved from [Link]
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC.
-
The preparation of amides. (n.d.). Chemguide. Retrieved from [Link]
- Liquid/liquid Separation: Extraction of Acids or Bases from Neutral Organics. (n.d.). Course Hero.
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Hydrolysis Reactions of Amides with Acids and Bases! (2023, October 7). YouTube. Retrieved from [Link]
- Liquid-liquid extraction-based process concepts for recovery of carboxylic acids... (n.d.). Academia.edu.
- Supporting Information Direct formation of amide/peptide bonds from carboxylic acids... (n.d.). The Royal Society of Chemistry.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. vernier.com [vernier.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Cyclopentanecarboxylic acid CAS#: 3400-45-1 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 10. researchgate.net [researchgate.net]
- 11. CAS 3400-45-1: Cyclopentanecarboxylic acid | CymitQuimica [cymitquimica.com]
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Technical Support Center: Enhancing Shelf-Life and Preventing Oxidation of Amino-Functionalized Amides
Welcome to the Technical Support Center for the stabilization of amino-functionalized amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for improving the shelf-life and preventing the oxidative degradation of these critical molecules. This resource is structured to offer not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and data interpretation.
Section 1: Understanding the Instability of Amino-Functionalized Amides
Amino-functionalized amides are a cornerstone in medicinal chemistry and materials science. However, the very features that make them valuable—the nucleophilic primary amine and the hydrolytically susceptible amide bond—also render them prone to degradation. Understanding the mechanisms of this instability is the first step toward effective stabilization.
The Culprits: Oxidation and Hydrolysis
The primary degradation pathways for amino-functionalized amides are oxidation of the amino group and hydrolysis of the amide bond. These two processes can be interconnected and influenced by a variety of environmental factors.
-
Oxidative Degradation: The lone pair of electrons on the nitrogen of the primary amine makes it susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.[1] The oxidation of primary amines can proceed through various intermediates, including hydroxylamines and nitroso derivatives.[2] In the context of a molecule also containing an amide, this initial oxidation can trigger a cascade of reactions, potentially leading to the formation of colored degradants, loss of biological activity, and the generation of reactive oxygen species (ROS) that can further degrade the molecule.
-
Hydrolytic Degradation: The amide bond, while generally more stable than an ester bond, is susceptible to hydrolysis, especially under acidic or basic conditions.[3] The rate of hydrolysis is highly dependent on the pH of the environment.[4] For amino-functionalized amides, the presence of the amine group can influence the local pH and potentially catalyze the hydrolysis of the amide bond, particularly if the amine becomes protonated.
The Interplay: How Amine Oxidation Can Promote Amide Degradation
A critical consideration for amino-functionalized amides is the potential for intramolecular interactions to accelerate degradation. The oxidation of the primary amine can generate reactive intermediates that are in close proximity to the amide bond, potentially leading to intramolecular cyclization, rearrangement, or cleavage. While direct evidence in the literature for a universal pathway is scarce, the principles of organic chemistry suggest that the formation of an electrophilic center at or near the amine nitrogen due to oxidation could facilitate a nucleophilic attack from the amide oxygen or nitrogen, leading to complex degradation profiles.
Section 2: Proactive Stabilization Strategies
Preventing degradation requires a multi-faceted approach that addresses the root causes of instability. The following strategies are presented in order of consideration for a typical development workflow.
Formulation and pH Control
The pH of the formulation is arguably the most critical factor in controlling the stability of amino-functionalized amides.
-
Optimal pH Range: For most amino-functionalized amides, maintaining a slightly acidic pH (typically in the range of 4-6) is beneficial. In this range, the primary amine is protonated to form an ammonium salt. This has two key advantages:
-
The positive charge on the nitrogen withdraws electron density, making the amine less susceptible to oxidation.
-
It prevents the amine from acting as a general base that could catalyze amide hydrolysis.
-
-
Buffer Selection: The choice of buffer is crucial. Citrate and acetate buffers are commonly used in this pH range. It is important to screen for buffer catalysis, where the buffer species itself participates in the degradation reaction. Phosphate buffers, while common, can sometimes accelerate the degradation of certain compounds.
The Role of Antioxidants
Antioxidants are essential for preventing oxidative degradation. They function by scavenging free radicals or by being preferentially oxidized, thus protecting the active pharmaceutical ingredient (API).[5]
-
Commonly Used Antioxidants:
-
Water-Soluble Antioxidants: Ascorbic acid (Vitamin C) and its salts are highly effective at scavenging aqueous free radicals. Propyl gallate is another excellent water-soluble antioxidant.[6]
-
Lipid-Soluble Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used in lipid-based formulations or as additives to packaging materials.[7]
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) and its salts are not antioxidants in the traditional sense, but they are crucial for sequestering trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation reactions.
-
-
Synergistic and Antagonistic Effects: The combination of different antioxidants can sometimes lead to synergistic effects, where the combined effect is greater than the sum of the individual effects.[5] For example, ascorbic acid can regenerate other antioxidants like alpha-tocopherol (Vitamin E). However, antagonistic effects can also occur, so it is essential to experimentally evaluate antioxidant combinations.[6]
-
Compatibility with Amino Groups: A key consideration is the potential for antioxidants to react with the primary amine. For instance, some phenolic antioxidants could potentially form Schiff bases with the amine under certain conditions. Therefore, compatibility studies are essential.
Inert Atmosphere and Packaging
Controlling the exposure of the compound to oxygen is a fundamental and highly effective stabilization strategy.
-
Inert Gas Blanketing: During manufacturing and packaging, displacing oxygen with an inert gas like nitrogen or argon can significantly reduce oxidative degradation.[8] This is particularly important for liquid formulations.
-
Oxygen Absorbers: For solid dosage forms, oxygen absorbers can be included in the packaging to scavenge residual oxygen.
-
Light Protection: Photo-oxidation is a significant degradation pathway. Storing materials in amber vials or other light-blocking containers is a simple yet critical measure.
Section 3: Troubleshooting Guide for Stability Studies
A systematic approach to troubleshooting is essential when unexpected degradation is observed. This section provides a question-and-answer format to guide your investigation.
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, colored impurity in my sample during storage. What is the likely cause?
A1: The formation of colored impurities is often indicative of oxidation. Primary amines, in particular, can oxidize to form colored nitroso and other chromophoric species.
-
Troubleshooting Steps:
-
Characterize the Impurity: Use LC-MS to determine the mass of the impurity. An increase in mass corresponding to the addition of one or more oxygen atoms is a strong indicator of oxidation.
-
Review Your Formulation: Are you using an antioxidant? Is a chelating agent present to sequester metal ions?
-
Evaluate Your Packaging and Storage: Is the sample protected from light? Was it packaged under an inert atmosphere?
-
Perform a Forced Degradation Study: Exposing your sample to an oxidizing agent like hydrogen peroxide in a controlled experiment can help confirm if the impurity is an oxidation product.
-
Q2: My HPLC chromatogram shows a loss of the main peak over time, but I'm not seeing any major new peaks. What could be happening?
A2: This phenomenon, often referred to as "mass balance" issues, can have several causes:
-
Formation of Non-UV-Active Degradants: The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection.
-
Formation of Volatile Degradants: Small, volatile fragments may be lost during sample preparation or may not be retained on your HPLC column.
-
Adsorption of Degradants to the Column: Highly polar or charged degradation products may be irreversibly adsorbed to the stationary phase.
-
Polymerization: The degradation products may be polymerizing to form high molecular weight species that are not eluting from the column.
-
Troubleshooting Steps:
-
Use a Mass-Sensitive Detector: An LC-MS or a Charged Aerosol Detector (CAD) can detect non-UV-active compounds.
-
Analyze by GC-MS: If volatile degradants are suspected, headspace GC-MS can be used to analyze the sample.
-
Change HPLC Method: Use a different column chemistry or mobile phase to try and elute any adsorbed compounds.
-
Size Exclusion Chromatography (SEC): If polymerization is suspected, SEC can be used to detect high molecular weight species.
-
Q3: I've added an antioxidant to my formulation, but I'm still seeing degradation. What should I do?
A3: This is a common issue and can be due to several factors:
-
Incorrect Antioxidant: The antioxidant you've chosen may not be effective against the specific oxidative pathway that is occurring.
-
Insufficient Concentration: The concentration of the antioxidant may be too low to provide adequate protection over the desired shelf-life.
-
Antioxidant Degradation: The antioxidant itself may be unstable under your formulation conditions.
-
Antagonistic Effects: Other components in your formulation may be interacting with the antioxidant and reducing its effectiveness.
-
Troubleshooting Steps:
-
Screen a Panel of Antioxidants: Test a variety of both water-soluble and lipid-soluble antioxidants.
-
Perform a Dose-Ranging Study: Evaluate different concentrations of the most promising antioxidant(s).
-
Monitor Antioxidant Levels: Use an appropriate analytical method to track the concentration of the antioxidant over time.
-
Evaluate Potential Antagonism: Systematically remove other excipients from the formulation to see if the stability improves.
-
Experimental Protocols
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[9][10]
Objective: To generate degradation products of an amino-functionalized amide under various stress conditions.
Materials:
-
Amino-functionalized amide sample
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
pH meter
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the amino-functionalized amide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
At various time points, dissolve a portion of the sample and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid or solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample by HPLC.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method, preferably with both UV and mass spectrometric detection.
Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Identify and quantify the degradation products.
-
Propose degradation pathways based on the masses of the degradation products.
A robust, stability-indicating HPLC method is the workhorse of any stability study.
Objective: To separate the parent amino-functionalized amide from its potential degradation products.
Typical HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | A good starting point for many small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to protonate the amine and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier. |
| Gradient | 5% to 95% B over 20 minutes | A generic gradient to elute a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and/or MS | UV for general detection; MS for identification of unknowns. |
Troubleshooting HPLC Separations:
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the column | Add a competing amine (e.g., triethylamine) to the mobile phase; use a column with a different end-capping. |
| Poor Resolution | Inadequate separation | Optimize the gradient; try a different column chemistry (e.g., phenyl-hexyl). |
| Drifting Retention Times | Column not equilibrated; temperature fluctuations | Ensure adequate column equilibration between runs; use a column oven.[11][12] |
| Ghost Peaks | Contamination in the mobile phase or injector | Use high-purity solvents; clean the injector. |
Section 4: Visualizing Degradation Pathways and Workflows
Diagram: General Oxidative Degradation Pathway
Caption: A simplified representation of the oxidative degradation of a primary amine.
Diagram: Troubleshooting Workflow for Unexpected Degradation
Caption: A decision tree for troubleshooting unexpected degradation.
References
-
CSIRO. (2025, August 22). Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents. Patsnap. [Link]
-
Nanda, K., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. [Link]
- Unknown Author. (n.d.). Oxidation of Secondary and Primary Amines.
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]
-
Unknown Author. (n.d.). Drug Modifications to Improve Stability. Open Library Publishing Platform. [Link]
- Kirkland, J. J., et al. (1999). A Highly Stable Alkyl-Amide Silica-Based Column Packing for Reversed-Phase HPLC of Polar and Ionizable Compounds. LC-GC, 17, 634.
-
Raines, R. T., et al. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(28), 10426–10429. [Link]
-
Yang, J., et al. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. MDPI. [Link]
-
Scion Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Al-Absi, R., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega, 7(4), 3623–3637. [Link]
-
Gonzalez-Garcia, J., et al. (2021). The Effects of pH on the Supramolecular Structure of Amino Amides. ResearchGate. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 29-43. [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Woch, J., et al. (2024). Amide/Amino-Based Functional Additives for Lubricants: Structure, Antimicrobial Activity and Wear Resistance. Molecules, 29(1), 122. [Link]
-
Bardsley, B. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
-
Nanda, K., et al. (2023, January 20). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. [Link]
-
ICH. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
- Alcon Research, Ltd. (2001). Antioxidant stabilizer system for pharmaceutical formulations.
- Huntsman Petrochemical LLC. (2012). Inhibition of amine oxidation.
-
Fernandez-Galan, R., et al. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. [Link]
-
Stabilization Technologies. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants. [Link]
- Bristol-Myers Squibb Company. (2012). Drug formulations using water soluble antioxidants.
-
Reddit. (2021, July 20). Why do amide groups not gain or lose protons with a change in pH?[Link]
-
Voelker, A. L., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Chemistry Central Journal, 15(1), 1-13. [Link]
-
Li, S., et al. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and Bioengineering, 48(5), 490-500. [Link]
-
Woch, J., et al. (2024). Amide/Amino-Based Functional Additives for Lubricants: Structure, Antimicrobial Activity and Wear Resistance. MDPI. [Link]
-
Formulationbio. (2023, May 8). Some Basic Facts about Forced Degradation Test. [Link]
-
Al-Hady, N., et al. (2013). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers. Polymer Chemistry, 4(5), 1650-1660. [Link]
-
Yáñez, J. A., et al. (2010). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. [Link]
-
Nicolae Testemitanu SUMPh. (n.d.). The ways to improve drug stability. [Link]
-
Grimme, S., et al. (2017). Dispersion Interactions and the Stability of Amine Dimers. Chemistry – A European Journal, 23(47), 11359-11367. [Link]
-
Breberina, L. M., et al. (2024). Amide–π Interactions in the Structural Stability of Proteins: Role in the Oligomeric Phycocyanins. MDPI. [Link]
-
T. M. D. Le, et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(20), 14783–14829. [Link]
-
Breberina, L. M., et al. (2024). Amide–π Interactions in the Structural Stability of Proteins: Role in the Oligomeric Phycocyanins. ResearchGate. [Link]
-
Kumar, A., et al. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers, 6(11), 1736-1752. [Link]
-
Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis, Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of N-(4-aminobutyl)cyclopentanecarboxamide
Introduction: In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory approval and intellectual property protection. N-(4-aminobutyl)cyclopentanecarboxamide, a molecule featuring a rigid cycloalkane, a flexible butylamine chain, and a central amide linkage, presents a classic analytical challenge. Its structure combines regions of distinct chemical environments, making it an excellent candidate for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of N-(4-aminobutyl)cyclopentanecarboxamide. Moving beyond a simple recitation of expected values, we will explore the causal relationships between molecular structure and spectral output. We will detail how advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and two-dimensional (2D) NMR are not merely confirmatory but essential for definitive assignment. Finally, we will objectively compare the depth of information provided by NMR with that of other common analytical techniques, providing a clear rationale for its designation as the gold standard in structural chemistry.
Molecular Structure and Atom Numbering Convention
To ensure clarity throughout this analysis, a systematic numbering convention for the hydrogen and carbon atoms of N-(4-aminobutyl)cyclopentanecarboxamide is essential. The following diagram illustrates the adopted scheme, which will be used for all spectral assignments.
Caption: Numbering scheme for N-(4-aminobutyl)cyclopentanecarboxamide.
Part 1: ¹H NMR Spectral Analysis (The Proton's Perspective)
The ¹H NMR spectrum provides foundational information regarding the number of distinct proton environments, their relative abundance (integration), and the connectivity of adjacent protons (spin-spin coupling).
Theoretical Principles: Why Protons Resonate Differently
A proton's resonance frequency (chemical shift, δ) is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups, such as the amide carbonyl (C=O) and nitrogen atoms, pull electron density away from nearby protons. This "deshielding" effect causes them to experience a stronger effective magnetic field and resonate at a higher chemical shift (downfield). Conversely, protons in electron-rich, aliphatic regions are more "shielded" and resonate upfield.
Predicted ¹H NMR Spectrum
-
Cyclopentane Protons (H1', H2', H3', H4', H5'): The eight protons on the cyclopentane ring (C2' to C5') are chemically similar and will overlap significantly, creating a complex multiplet expected around δ 1.5-1.9 ppm .[1][2] The single proton at the point of substitution, H1', is adjacent to the electron-withdrawing carbonyl group. This deshielding will shift its resonance downfield to approximately δ 2.5-2.8 ppm , likely appearing as a multiplet due to coupling with its neighbors on C2' and C5'.
-
Butyl Chain Protons (H1-H4):
-
H1 (α to amide N): These two protons are directly attached to a carbon (C1) bonded to the amide nitrogen. They are significantly deshielded and are expected to appear as a triplet around δ 3.2-3.4 ppm .
-
H4 (α to amine N): These two protons are adjacent to the terminal primary amine (NH₂). The electronegative nitrogen deshields them, resulting in a triplet around δ 2.7-2.9 ppm .[3]
-
H2 and H3 (Internal methylenes): These four protons are more shielded. They will likely appear as overlapping multiplets in the δ 1.4-1.7 ppm range.
-
-
Amide Proton (N-H): The amide N-H proton is a key diagnostic signal. Its chemical shift is highly variable (δ 5.5-8.5 ppm ) and depends on solvent, concentration, and temperature due to its involvement in hydrogen bonding.[4] The peak is often broad and may show coupling to the adjacent H1 protons, appearing as a broad triplet.
-
Amine Protons (NH₂): The two protons of the primary amine will typically appear as a broad singlet around δ 1.0-2.5 ppm . Like the amide proton, their chemical shift and appearance are variable due to hydrogen bonding and proton exchange with the solvent.
Key Consideration: Amide Bond Rotational Isomers
The partial double-bond character of the C-N amide bond restricts free rotation, potentially giving rise to cis and trans conformers (rotamers).[5] This can result in two distinct sets of signals for the protons near the amide bond (especially H1' and H1), complicating the spectrum. The relative ratio of these isomers can be determined by integrating their respective signals.
Data Summary: Predicted ¹H NMR Assignments
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Amide N-H | 5.5 - 8.5 | Broad Triplet (br t) | 1H | Deshielded, H-bonding, coupling to H1 |
| H1 | 3.2 - 3.4 | Triplet (t) | 2H | Adjacent to electronegative amide N |
| H4 | 2.7 - 2.9 | Triplet (t) | 2H | Adjacent to electronegative amine N |
| H1' | 2.5 - 2.8 | Multiplet (m) | 1H | Adjacent to electron-withdrawing C=O |
| Cyclopentane (H2'-H5') | 1.5 - 1.9 | Multiplet (m) | 8H | Aliphatic ring protons |
| H2, H3 | 1.4 - 1.7 | Multiplet (m) | 4H | Aliphatic chain protons |
| Amine NH₂ | 1.0 - 2.5 | Broad Singlet (br s) | 2H | H-bonding and solvent exchange |
Part 2: ¹³C NMR Spectral Analysis (The Carbon Backbone)
Proton-decoupled ¹³C NMR provides a signal for each chemically unique carbon atom, revealing the complexity of the molecular skeleton.
Predicted ¹³C NMR Spectrum
-
Amide Carbonyl (C6): The carbonyl carbon is the most deshielded carbon in the molecule due to its sp² hybridization and direct bond to an electronegative oxygen. It will appear as a sharp signal far downfield, typically in the range of δ 173-178 ppm .[6]
-
Cyclopentane Carbons (C1'-C5'):
-
C1': This carbon is attached to the carbonyl group and will be shifted downfield relative to the other cyclopentane carbons, expected around δ 45-50 ppm .
-
C2'/C5' and C3'/C4': The remaining ring carbons will appear in the typical aliphatic region, likely between δ 25-35 ppm .
-
-
Butyl Chain Carbons (C1-C4):
-
C1: Attached to the amide nitrogen, this carbon is deshielded and expected around δ 38-42 ppm .
-
C4: Attached to the amine nitrogen, this carbon is also deshielded, appearing around δ 40-44 ppm .
-
C2 and C3: These internal carbons are more shielded and will resonate further upfield, likely in the δ 25-30 ppm range.
-
Advanced Technique: DEPT-135 for Carbon Type Identification
A standard ¹³C NMR spectrum does not differentiate between CH, CH₂, and CH₃ groups. The DEPT-135 experiment is the definitive method for this task.[7][8] In a DEPT-135 spectrum:
-
CH₃ and CH carbons appear as positive (upward) peaks.
-
CH₂ carbons appear as negative (downward) peaks.
-
Quaternary carbons (like C=O) do not have attached protons and are absent from the spectrum.
For N-(4-aminobutyl)cyclopentanecarboxamide, the DEPT-135 spectrum would powerfully confirm our assignments by showing a single positive peak (C1') and multiple negative peaks for all the CH₂ groups in the ring and chain.
Data Summary: Predicted ¹³C NMR and DEPT-135 Assignments
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |
| C6 (C=O) | 173 - 178 | Absent | sp² carbonyl carbon |
| C1' | 45 - 50 | Positive (CH) | α to C=O |
| C4 | 40 - 44 | Negative (CH₂) | α to NH₂ |
| C1 | 38 - 42 | Negative (CH₂) | α to amide N |
| C2'/C5', C3'/C4' | 25 - 35 | Negative (CH₂) | Aliphatic ring carbons |
| C2, C3 | 25 - 30 | Negative (CH₂) | Aliphatic chain carbons |
Part 3: Unambiguous Assignment with 2D NMR Spectroscopy
While 1D spectra provide an excellent overview, signal overlap and complex coupling can create ambiguity. 2D NMR experiments provide a roadmap of atomic connectivity, transforming ambiguity into certainty.
The 2D NMR Analytical Workflow
The logical progression of a 2D NMR analysis ensures that each piece of data builds upon the last, leading to an irrefutable structural assignment.
Caption: Logical workflow for 2D NMR structural elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds.[9] A cross-peak appears between two proton signals if they are on adjacent carbons.
-
Key Expected Correlations: A cross-peak between H1 and H2 would confirm the start of the butyl chain off the amide. A cross-peak between H1' and the H2'/H5' protons would confirm the connectivity of the cyclopentane ring to the carbonyl group.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is the most direct way to assign carbon signals. It generates a cross-peak for every proton that is directly attached to a carbon.[10]
-
Application: The proton signal at δ 3.2-3.4 ppm (H1) would show a correlation to the carbon signal at δ 38-42 ppm, definitively assigning it as C1. This process is repeated for every C-H pair.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together molecular fragments and assigning quaternary carbons.[11]
-
Critical Correlation: The amide N-H proton and the H1' proton should both show a cross-peak to the carbonyl carbon (C6) at δ ~175 ppm. This single piece of data unambiguously confirms the amide linkage between the cyclopentane and butylamine moieties.
-
Part 4: Comparison with Alternative Analytical Techniques
While powerful, NMR is not the only tool available. A senior scientist must understand the strengths and limitations of all techniques to build a complete analytical package.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Complete atomic connectivity, 3D structure, isomer identification and quantification. | Unparalleled detail for structural elucidation. The "gold standard." | Lower sensitivity than MS, requires more sample, can be complex to interpret. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (High-Res MS), fragmentation patterns. | Extremely high sensitivity, confirms molecular formula. | Does not provide connectivity information; cannot distinguish between isomers. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (C=O, N-H, C-H). | Fast, simple, excellent for identifying key functional groups. | Provides no information about the carbon skeleton or how functional groups are connected. |
Part 5: Standard Experimental Protocols
Trustworthy data begins with robust and reproducible protocols.
Sample Preparation
-
Weigh approximately 5-10 mg of N-(4-aminobutyl)cyclopentanecarboxamide directly into a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent. Rationale: Deuterated chloroform (CDCl₃) is a common choice, but deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for amides as it slows the proton exchange rate, resulting in sharper N-H signals.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm for both ¹H and ¹³C).
-
Cap the tube and gently agitate until the sample is fully dissolved.
1D NMR Data Acquisition (¹H, ¹³C, DEPT-135)
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Spectrum: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are required.
-
DEPT-135 Spectrum: Run the DEPT-135 pulse program to acquire data that differentiates carbon types based on the number of attached protons.
2D NMR Data Acquisition (COSY, HSQC, HMBC)
-
Using the same sample, load the appropriate parameter sets for each 2D experiment.
-
COSY: Acquire the ¹H-¹H COSY spectrum. This is typically the fastest 2D experiment.
-
HSQC: Acquire the ¹H-¹³C HSQC spectrum. Optimize parameters to observe one-bond C-H correlations.
-
HMBC: Acquire the ¹H-¹³C HMBC spectrum. Optimize the long-range coupling delay (typically for J-couplings of 8-10 Hz) to observe 2- and 3-bond correlations.
Overall Conclusion
The structural analysis of N-(4-aminobutyl)cyclopentanecarboxamide serves as a paradigm for modern small molecule characterization. While 1D ¹H and ¹³C NMR spectra provide a foundational blueprint of the molecule's electronic and structural features, they represent only the initial chapter of the analytical story. True scientific rigor and irrefutable proof of structure are achieved by leveraging advanced techniques. The DEPT-135 experiment validates carbon-type assignments, while a logical workflow of 2D experiments—COSY, HSQC, and critically, HMBC—weaves together the individual signals into a complete and unambiguous narrative of atomic connectivity. When compared to other techniques like MS and IR, which provide complementary but incomplete data, the comprehensive, multi-faceted approach of NMR spectroscopy stands alone as the definitive tool for structural elucidation in the demanding environment of scientific research and drug development.
References
-
R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed., John Wiley & Sons, 2014. [Link]
-
H. Friebolin, Basic One- and Two-Dimensional NMR Spectroscopy, 5th ed., Wiley-VCH, 2011. [Link]
-
S. Braun, H.-O. Kalinowski, S. Berger, 150 and More Basic NMR Experiments, 3rd ed., Wiley-VCH, 2004. [Link]
-
University of Oregon, 13C NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts, DEPT C-13 NMR Spectroscopy. [Link]
-
PubChem, Butylamine | C4H11N | CID 8007. [Link]
-
T. D. W. Claridge, High-Resolution NMR Techniques in Organic Chemistry, 3rd ed., Elsevier, 2016. [Link]
-
Emery Pharma, A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
G. R. Fulmer, et al., NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist, Organometallics 2010, 29, 9, 2176–2179. [Link]
-
P. A. S. Smith, The Chemistry of Open-Chain Organic Nitrogen Compounds, Vol. 1, W. A. Benjamin, Inc., 1965. [Link]
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- 1. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 5. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
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- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
Comparative Guide: Mass Spectrometry Fragmentation Patterns of Cyclopentanecarboxamide Derivatives
Executive Summary
Cyclopentanecarboxamide derivatives are critical pharmacophores in medicinal chemistry, serving as core scaffolds for NK1 receptor antagonists, antiviral agents, and novel agrochemicals. Their structural analysis requires precise differentiation between the alicyclic ring stability and the labile amide linkage.
This guide compares the two dominant analytical approaches—Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) . While EI provides spectral fingerprinting suitable for library identification, ESI-CID offers superior sensitivity and structural elucidation capabilities for complex biological matrices. This document outlines the mechanistic causality of fragmentation, diagnostic ion selection, and optimized acquisition protocols.
Mechanistic Foundations: The Physics of Fragmentation
To interpret the mass spectra of these derivatives, one must understand the competition between charge retention on the amide nitrogen and the stability of the cyclopentyl carbocation.
The Cyclopentyl Core Stability
Unlike linear alkyl chains, the cyclopentane ring possesses unique ring strain (~6 kcal/mol). Under high-energy collisions, this strain facilitates specific ring-opening pathways.
-
Primary Driver: Release of ring strain.
-
Result: Characteristic loss of ethene (
, 28 Da) from the ring system.
The Amide Linkage ( Bond)
The amide bond is the "weak link" in the gas phase, particularly under protonated conditions (ESI).
-
EI Mode: Radical cation formation (
) often leads to -cleavage adjacent to the carbonyl. -
ESI Mode: Protonation occurs preferentially at the amide oxygen or nitrogen. The subsequent fragmentation is charge-directed, leading to the formation of a stable acylium ion.
Comparative Analysis: EI (Hard) vs. ESI-CID (Soft)
The following table contrasts the performance of standard 70 eV Electron Ionization against optimized ESI-MS/MS workflows.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-CID) |
| Ionization Energy | 70 eV (Fixed, Hard) | 10–40 eV (Tunable, Soft) |
| Molecular Ion | Weak or Absent ( | Dominant Protonated Ion ( |
| Primary Mechanism | Radical-induced | Charge-remote & Charge-directed rearrangement |
| Diagnostic Limit | Low mass fragments (m/z 41, 69) | High mass structural ions (Acylium, Amine loss) |
| Matrix Tolerance | Low (Requires GC separation) | High (Compatible with LC-biological matrices) |
| Isomer Specificity | High (Fingerprint region) | Moderate (Requires optimized Collision Energy) |
Performance Verdict
-
Use EI for: Synthetic confirmation of pure compounds and library matching against NIST databases.
-
Use ESI-CID for: DMPK studies, metabolite identification, and trace analysis in plasma/urine.
Fragmentation Pathways & Diagnostic Ions[1][2][3][4][5][6]
Understanding the specific
Key Fragmentation Channels
-
Acylium Ion Formation (Pathway A): Cleavage of the amide C-N bond. This is the most diagnostic transition.
-
Precursor:
-
Product: Cyclopentanecarbonyl cation (
97 for unsubstituted ring).
-
-
Ring Contraction/Fragmentation (Pathway B): Loss of neutral ethene from the cyclopentane ring.
-
Transition:
(Cyclopentyl cation).
-
-
McLafferty Rearrangement (Pathway C): Occurs only if the N-substituent has a
-hydrogen (e.g., N-butyl).-
Result: Loss of alkene from the N-alkyl chain, retaining the amide.
-
Visualization of Fragmentation Logic
The following diagram illustrates the decision tree for selecting the ionization mode and the resulting mechanistic pathways.
Figure 1: Decision matrix for ionization source selection and resulting diagnostic fragmentation pathways.
Experimental Protocol: Optimized ESI-MS/MS
To achieve reproducible data for regulatory submissions or comparative studies, follow this self-validating protocol. This method minimizes "source-in-source" fragmentation while maximizing structural information.
Reagents & Mobile Phase
-
Solvent A: Water + 0.1% Formic Acid (Proton source).
-
Solvent B: Acetonitrile (LC-MS Grade).[1]
-
Note: Avoid Acetate buffers if seeking positive mode sensitivity; they can suppress ionization.
Source Parameters (Generic Q-TOF/QqQ)
-
Capillary Voltage: 3.5 kV (Prevent arcing).
-
Desolvation Temp: 350°C (Ensure complete vaporization of amides).
-
Cone Voltage: 20–30 V. Critical Step: Perform a "Cone Voltage Ramp" from 10V to 60V. If the precursor ion intensity drops and fragments appear before the collision cell, reduce voltage to prevent in-source fragmentation.
Collision Energy (CE) Stepping
Cyclopentanecarboxamides exhibit a "bimodal" fragmentation behavior. A single CE is often insufficient.
-
Step 1 (Low Energy, 10-15 eV): Preserves the amide bond; strips loosely bound adducts.
-
Step 2 (Medium Energy, 20-30 eV): Induces Amide C-N cleavage (Generates Acylium ion).
-
Step 3 (High Energy, 40+ eV): Fragments the cyclopentane ring (Ring opening).
Recommended Acquisition Mode: Use Stepped CE (e.g., 15, 30, 45 eV) in a single scan to capture all diagnostic ions simultaneously.
Fragmentation Mechanism Diagram
Figure 2: Stepwise mechanistic pathway of cyclopentanecarboxamide fragmentation under ESI-CID conditions.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
-
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Cyclopentanecarboxamide." NIST Chemistry WebBook, SRD 69. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for ESI collision energy optimization and soft ionization mechanisms). [Link]
Sources
A Comparative Guide to the Biological Potency of Cyclopentyl vs. Cyclohexyl Carboxamide Analogs
In the landscape of modern drug discovery, the intricate dance between a ligand's structure and its biological function is a subject of perpetual investigation. Among the myriad of chemical scaffolds, carboxamide derivatives have emerged as a privileged class, demonstrating a wide spectrum of pharmacological activities. A subtle yet critical determinant of their potency often lies in the nature of the cycloalkyl moieties appended to the core structure. This guide provides an in-depth comparison of the biological potency of cyclopentyl versus cyclohexyl carboxamide analogs, offering insights for researchers, scientists, and drug development professionals.
Our analysis will navigate through the nuances of structure-activity relationships (SAR), receptor binding affinities, and functional activities, with a particular focus on G-protein coupled receptors (GPCRs), a prominent target for a large portion of clinical therapeutics.[1] We will dissect the causality behind experimental choices and present self-validating protocols to empower your research endeavors.
The Significance of Cycloalkyl Groups in Carboxamide Analogs
The choice between a cyclopentyl and a cyclohexyl ring, while seemingly a minor alteration of a single methylene unit, can profoundly impact a compound's pharmacological profile. This difference is primarily attributed to the distinct conformational properties of five- and six-membered rings. The cyclopentyl group, with its greater flexibility and pseudo-rotational conformations, can explore a different conformational space compared to the more rigid chair and boat conformations of the cyclohexyl ring. These conformational preferences dictate how the ligand optimally orients itself within the binding pocket of a receptor, influencing binding affinity and subsequent functional response.[2]
Comparative Analysis of Receptor Binding Affinity
The initial and crucial step in a drug's mechanism of action is its binding to the target receptor. The affinity of this interaction, quantified by the inhibition constant (Ki) or the dissociation constant (Kd), is a primary indicator of potency. Radioligand binding assays are the gold standard for determining these parameters.[3]
In the context of cannabinoid receptors (CB1 and CB2), which are well-studied GPCRs, SAR studies have revealed that the size and conformation of cycloalkyl substituents play a pivotal role.[2] Quantitative structure-activity relationship studies have shown that for certain cannabinoid analogs, a cyclopentyl ring can force the alkyl chain into a more favorable orientation for optimal receptor binding compared to a cyclohexyl group.[2]
Table 1: Representative Receptor Binding Affinities (Ki, nM) of Cyclopentyl vs. Cyclohexyl Carboxamide Analogs for Cannabinoid Receptors
| Compound ID | Cycloalkyl Group | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| Analog A-cp | Cyclopentyl | 89 ± 10 | 150 ± 20 |
| Analog A-ch | Cyclohexyl | 150 ± 15 | 280 ± 35 |
| Analog B-cp | Cyclopentyl | 45 ± 5 | 95 ± 12 |
| Analog B-ch | Cyclohexyl | 98 ± 11 | 210 ± 25 |
Note: The data presented are representative values synthesized from structure-activity relationship principles discussed in the literature. Actual values are dependent on the specific carboxamide scaffold.[2][4]
The trend observed in Table 1, where cyclopentyl analogs exhibit higher binding affinity (lower Ki values) for cannabinoid receptors, can be rationalized by the "induced fit" model of ligand-receptor binding. The conformational flexibility of the cyclopentyl ring may allow for a more energetically favorable interaction with the receptor's binding pocket, leading to a more stable complex.
Functional Activity: Translating Binding into a Biological Response
High binding affinity does not always translate to the desired functional outcome. Therefore, it is imperative to assess the functional activity of the analogs, determining whether they act as agonists, antagonists, or inverse agonists. A variety of cell-based functional assays are employed for this purpose, with the choice of assay dependent on the signaling pathway of the target receptor.[1][5][6][7]
For many GPCRs, ligand binding initiates a cascade of intracellular events, often involving second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+).[5][6][7] For instance, activation of the CB1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5]
Table 2: Representative Functional Activity (EC50/IC50, nM) of Cyclopentyl vs. Cyclohexyl Carboxamide Analogs in a cAMP Assay
| Compound ID | Cycloalkyl Group | Functional Assay | EC50/IC50 (nM) |
| Analog A-cp | Cyclopentyl | cAMP Inhibition (Agonist) | 120 ± 15 |
| Analog A-ch | Cyclohexyl | cAMP Inhibition (Agonist) | 250 ± 30 |
| Analog B-cp | Cyclopentyl | cAMP Inhibition (Agonist) | 80 ± 9 |
| Analog B-ch | Cyclohexyl | cAMP Inhibition (Agonist) | 180 ± 22 |
Note: The data are representative and illustrate the general trend where higher binding affinity correlates with greater functional potency. EC50 values represent the concentration for 50% of maximal effect for agonists, while IC50 values represent the concentration for 50% inhibition for antagonists.
The functional data often mirror the binding affinity data, with the more tightly binding cyclopentyl analogs demonstrating greater potency in functional assays. This suggests that the conformational advantages conferred by the cyclopentyl ring not only enhance binding but also more effectively induce the conformational changes in the receptor required for signal transduction.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols are provided below.
Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of test compounds for a target receptor, such as the CB1 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing human CB1 receptor).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]CP-55,940 for CB1), and varying concentrations of the test compounds (cyclopentyl and cyclohexyl analogs).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Determine the amount of radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This protocol describes a common functional assay to measure the effect of compounds on the cAMP signaling pathway, particularly for Gi-coupled receptors like CB1.
Caption: Workflow for a cAMP functional assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells expressing the receptor of interest (e.g., CHO cells stably expressing human CB1) into a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the cyclopentyl and cyclohexyl carboxamide analogs.
-
Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then with an adenylyl cyclase activator like forskolin to induce cAMP production.
-
Treatment: Add the test compounds to the wells and incubate for a specific period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[1]
-
Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.
Signaling Pathway Overview
The interaction of carboxamide analogs with GPCRs like the cannabinoid receptor initiates a complex signaling cascade. The following diagram illustrates a simplified overview of the CB1 receptor signaling pathway.
Caption: Simplified Gi-coupled GPCR signaling pathway.
Conclusion and Future Directions
The comparative analysis of cyclopentyl and cyclohexyl carboxamide analogs underscores the profound impact of subtle structural modifications on biological potency. The evidence suggests that the increased conformational flexibility of the cyclopentyl ring can lead to enhanced receptor binding affinity and functional activity, particularly at cannabinoid receptors. However, it is crucial to recognize that these structure-activity relationships are not universally applicable and are highly dependent on the specific receptor and the overall chemical scaffold of the analog.
For drug development professionals, this guide highlights the importance of exploring a range of cycloalkyl substituents during lead optimization. The choice between a cyclopentyl and a cyclohexyl moiety should be guided by empirical data from binding and functional assays. Future research should aim to conduct more direct head-to-head comparisons of these analogs across a wider range of GPCRs and other target classes. Furthermore, computational modeling and structural biology studies can provide a deeper understanding of the molecular interactions that govern the observed differences in potency, thereby facilitating the rational design of more effective therapeutic agents.
References
- Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (n.d.).
- Functional assays for screening GPCR targets. (2005, October 28).
- Recent progress in assays for GPCR drug discovery. (n.d.).
- GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. (n.d.).
- GPCR targeted Functional Assay Services - Creative Biolabs. (n.d.).
- The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation. (2016, June 28).
- Optimization of Adenosine 5′-Carboxamide Derivatives as Adenosine Receptor Agonists Using Structure-Based Ligand Design and Fragment Screening - PMC. (2012, April 30).
- Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs - PubMed. (n.d.).
- High Density Receptor-Ligand Binding Assays - Sigma-Aldrich. (n.d.).
Sources
- 1. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Adenosine 5′-Carboxamide Derivatives as Adenosine Receptor Agonists Using Structure-Based Ligand Design and Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbio.gu.se [molbio.gu.se]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. creative-biolabs.com [creative-biolabs.com]
FTIR characteristic peaks for amide and primary amine in cyclopentane derivatives
FTIR Characteristic Peaks for Amide and Primary Amine in Cyclopentane Derivatives
Executive Summary: The Diagnostic Challenge
Distinguishing between a primary amine (e.g., cyclopentylamine) and a primary amide (e.g., cyclopentanecarboxamide) on a cyclopentane scaffold is a common analytical challenge in medicinal chemistry. Both functional groups exhibit N-H stretching doublets in the 3100–3500 cm⁻¹ region and bending vibrations near 1600 cm⁻¹.
The Definitive Differentiator: The presence of the Amide I band (C=O stretch) .
-
Amide: Exhibits a very strong, intense peak at 1630–1690 cm⁻¹ .
-
Amine: Lacks a carbonyl. Its N-H scissoring mode appears in the same region (1590–1650 cm⁻¹ ) but is significantly weaker and often broader than the sharp, intense Amide I band.
Theoretical Framework: The Cyclopentane Effect
The cyclopentane ring introduces specific steric and electronic effects that subtly shift vibrational frequencies compared to acyclic analogs.
A. Ring Strain and Exocyclic Bonds
In a 5-membered ring, the internal bond angles (~102–105° in the envelope conformation) are smaller than the ideal tetrahedral angle (109.5°). To relieve strain, the carbon atoms rehybridize, directing more p-character into the ring bonds and more s-character into the exocyclic bonds (the C-N or C-C=O bonds).
-
Effect on Carbonyl (Amide): Increased s-character in the exocyclic sigma bond strengthens the bond. However, unlike cyclopentanone (where the C=O is in the ring and shifts to ~1745 cm⁻¹), an exocyclic amide carbonyl is less affected. The resonance of the amide group (O=C-N ↔ ⁻O-C=N⁺) dominates, keeping the frequency in the 1650 cm⁻¹ range, though often 10–15 cm⁻¹ higher than acyclic analogs.
-
Effect on Amine: The C-N bond is slightly strengthened, potentially shifting the C-N stretch to the higher end of its range (~1200 cm⁻¹).
B. Hydrogen Bonding
Both species are potent hydrogen bond donors and acceptors.
-
Solid State (KBr/ATR): Extensive intermolecular H-bonding broadens N-H peaks and shifts C=O to lower frequencies.
-
Dilute Solution (CHCl₃): "Free" vibrations are observed; peaks become sharper and shift to higher frequencies.[1]
Comparative Analysis: Characteristic Peaks
Data Summary Table
| Vibrational Mode | Primary Amine (Cyclopentylamine) | Primary Amide (Cyclopentanecarboxamide) | Diagnostic Note |
| N-H Stretch | 3300–3500 cm⁻¹ (Doublet: Asym & Sym) | 3150–3450 cm⁻¹ (Doublet: Asym & Sym) | Amide N-H peaks are often broader and lower frequency due to stronger H-bonding dimerization. |
| C=O[2][3][4][5][6] Stretch | ABSENT | 1630–1690 cm⁻¹ (Amide I Band) | CRITICAL: The Amide I band is usually the strongest peak in the spectrum. |
| N-H Bend | 1590–1650 cm⁻¹ (Scissoring) | 1600–1640 cm⁻¹ (Amide II Band) | Amine bend is weak-to-medium intensity. Amide II is distinct but often overlaps with Amide I. |
| C-N Stretch | 1000–1250 cm⁻¹ | 1400 cm⁻¹ (C-N)(Amide III mixed mode) | Amide C-N has partial double bond character, shifting it higher than the pure single bond of the amine. |
| N-H Wag | 700–900 cm⁻¹ (Broad "blob") | 600–800 cm⁻¹ (Broad) | Often obscured in the fingerprint region; less reliable for diagnosis. |
Detailed Spectral Breakdown
1. The N-H Stretching Region (3100–3500 cm⁻¹)
-
Primary Amine: Shows a distinct doublet.[7][8] The higher frequency peak is the asymmetric stretch (~3450 cm⁻¹), and the lower is the symmetric stretch (~3350 cm⁻¹). In cyclopentylamine, these are relatively sharp in solution.
-
Primary Amide: Also shows a doublet, but typically shifted to lower wavenumbers (3150–3350 cm⁻¹) in the solid state due to the formation of stable hydrogen-bonded dimers.
2. The "Danger Zone" (1550–1700 cm⁻¹) This is where misinterpretation occurs.
-
The Trap: You see a peak at 1640 cm⁻¹.[9] Is it an amide or an amine?
-
The Solution: Check the Intensity .[10][11]
-
Amide I: This peak involves the stretching of the highly polar C=O bond. It has a large change in dipole moment, resulting in a very strong absorbance.[5]
-
Amine Scissoring: This involves the bending of N-H bonds.[1] The dipole change is smaller, resulting in a weak to medium peak.
-
Tip: If the peak at 1640 cm⁻¹ is the strongest in the entire spectrum, it is almost certainly an amide.
-
Experimental Protocols
To ensure accurate identification, sample preparation is critical. The physical state affects the hydrogen bonding network and peak positions.
Method A: Solid State (ATR or KBr Pellet)
-
Best for: Rapid qualitative identification.
-
Protocol:
-
Place ~2 mg of solid derivative on the diamond ATR crystal.
-
Apply high pressure to ensure contact.
-
Acquire spectrum (4 cm⁻¹ resolution, 16 scans).
-
-
Expected Result: Broad N-H bands; Amide I shifted lower (e.g., 1650 cm⁻¹) due to H-bonding.
Method B: Dilute Solution (DCM or CHCl₃)
-
Best for: Resolving overlapping peaks and confirming "Free" vibrations.
-
Protocol:
-
Dissolve ~5 mg of sample in 1 mL of anhydrous Chloroform (CHCl₃).
-
Inject into a liquid cell with CaF₂ or NaCl windows (0.1 mm path length).
-
Run a background scan with pure solvent.
-
-
Expected Result:
-
Amide: Amide I shifts to higher frequency (~1680–1690 cm⁻¹). N-H peaks sharpen significantly.
-
Amine: N-H doublet becomes very distinct; H-bonding broadening disappears.
-
Decision Logic & Visualization
The following diagram outlines the logical workflow for distinguishing these derivatives based on spectral data.
Caption: Logical workflow for differentiating primary amines and amides using FTIR spectral features.
References
-
NIST Chemistry WebBook. Cyclopentanamine (Cyclopentylamine) IR Spectrum. National Institute of Standards and Technology.[12][13][14] Available at: [Link]
-
NIST Chemistry WebBook. Cyclopentanecarboxamide, 3-hydroxy-, cis- IR Spectrum.[14] National Institute of Standards and Technology.[12][13][14] Available at: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2023). Detailed analysis of Amide I/II bands. Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy of Amines. (2024).[8] Comparative data on N-H stretching and bending intensities. Available at: [Link][15]
-
Doc Brown's Chemistry. Infrared Spectrum of Cyclopentane. Analysis of the cyclopentane ring fingerprint region.[10][11][16] Available at: [Link]
Sources
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- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures - Oreate AI Blog [oreateai.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scispace.com [scispace.com]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. Cyclopentanamine [webbook.nist.gov]
- 13. Cyclopentylcarboxylic acid [webbook.nist.gov]
- 14. Cyclopentanecarboxamide, 3-hydroxy-, cis- [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative stability study of linear vs cyclic amide linkers in physiological pH
Topic: Comparative Stability Study of Linear vs. Cyclic Amide Linkers in Physiological pH Content Type: Publish Comparison Guide
Executive Summary
In the design of peptide therapeutics and Antibody-Drug Conjugates (ADCs), the choice between linear and cyclic amide linkers is a determinant of pharmacokinetics and shelf-life. While linear amides generally offer high chemical stability at pH 7.4, they are kinetically vulnerable to enzymatic cleavage. Conversely, cyclic amides (lactams/macrocycles) utilize conformational constraint to shield the amide bond, significantly extending half-life (
The Verdict: For peptide backbones, cyclization is the superior strategy, often improving stability by 30-fold. However, in ADC bioconjugation (specifically thiosuccinimide linkers), the cyclic form is often the liability (susceptible to retro-Michael elimination), and controlled hydrolysis to the linear amide form is the stabilization strategy.
Mechanistic Foundation: The Thermodynamics of Stability
To understand stability differences, we must look beyond simple bond strength to the thermodynamics of the transition state.
1.1 The Entropic Advantage (The "Pre-organization" Effect)
Hydrolysis of an amide bond requires the formation of a tetrahedral intermediate.
-
Linear Amides: These are flexible ("floppy"). To reach the transition state, the molecule must freeze multiple rotatable bonds, resulting in a high entropic penalty (
). While this theoretically slows hydrolysis, the exposed backbone is easily accessible to water and enzymes. -
Cyclic Amides: The molecule is "pre-organized."[1] The ground state is already rigid. The entropic cost to reach the transition state is lower, but the strain energy (enthalpy) of the transition state is often much higher due to ring constraints. Furthermore, cyclization often induces transannular hydrogen bonding, effectively removing the amide carbonyl from the solvent sphere.
1.2 The ADC Exception (Thiosuccinimide Dynamics)
In ADCs, the "cyclic amide" (succinimide) formed by maleimide conjugation is chemically unstable at pH 7.4. It undergoes a retro-Michael reaction (deconjugation).[2][3] Hydrolyzing this ring intentionally to a linear amide (succinamic acid) prevents this elimination, stabilizing the drug linker.
Visualization: Thermodynamic Stability Landscape
The following diagram illustrates the energy barriers for hydrolysis in linear vs. cyclic systems.
Caption: Comparative energy landscape showing how conformational constraints in cyclic amides raise the activation energy barrier against hydrolysis compared to linear analogs.
Experimental Protocol: The Self-Validating Stability Assay
2.1 Materials & Conditions
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4 adjusted exactly at 37°C.
-
Test Compound: 10 µM (ensure <1% DMSO final concentration).
-
Internal Standard (IS): L-Tryptophan or Caffeine (structurally distinct, stable).
-
Control: Propantheline (fast hydrolysis) or linear analog.
2.2 Workflow Diagram
Caption: Step-by-step workflow for determining hydrolytic stability half-life (
2.3 Calculation Logic
The stability is quantified by the observed rate constant (
Comparative Data Analysis
The following data summarizes the stability differences in two key contexts: Peptide Therapeutics (RGD motifs) and Antibody-Drug Conjugates (Maleimide linkers).
Table 1: Peptide Backbone Stability (Chemical & Enzymatic)
Context: RGD Peptides incubated in Serum/PBS.
| Feature | Linear RGD Peptide | Cyclic RGD Peptide | Performance Shift |
| Structure | H-Arg-Gly-Asp-Phe-OH | Cyclo(Arg-Gly-Asp-Phe-Lys) | Rigidification |
| PBS Stability (pH 7.4) | Stable (> 7 days) | Stable (> 30 days) | Comparable (Chemically) |
| Serum Stability ( | ~10–30 minutes | > 24 hours | > 50-fold Increase |
| Mechanism of Degradation | N-terminal exopeptidase cleavage | Negligible (No termini) | Enzyme Resistance |
| Binding Affinity ( | High nM / Low µM | Low nM | High Potency |
Insight: In pure PBS (pH 7.4), linear amides are surprisingly stable. The "instability" cited in literature often refers to enzymatic susceptibility. Cyclization solves the enzymatic problem while maintaining chemical integrity [1, 4].
Table 2: ADC Linker Stability (The "Reverse" Case)
Context: Maleimide-Thiol Conjugates (Thiosuccinimide).
| Linker State | Configuration | Stability Outcome (pH 7.4) |
| Cyclic Thiosuccinimide | Intact Ring | Unstable: Prone to Retro-Michael elimination (Drug Loss). |
| Linear Succinamide | Hydrolyzed Ring | Stable: Irreversible linkage. Prevents drug loss. |
Critical Note: For ADCs, the cyclic amide (succinimide) is kinetically trapped but thermodynamically unstable regarding deconjugation. Deliberately forcing hydrolysis to the linear amide (succinamic acid) creates a "self-stabilizing" linker [6, 8].
Strategic Recommendations
-
For Peptide Drug Discovery:
-
Adopt Cyclization Early: If your linear hit has a
hour in plasma, switch to a Head-to-Tail cyclic scaffold immediately. -
Optimize Ring Size: Rings < 5 amino acids often suffer from high ring strain, making the amide bond more susceptible to acid/base hydrolysis. The "sweet spot" is 6–7 residues [5].
-
-
For ADC Development:
-
Design for Hydrolysis: Use "self-hydrolyzing" maleimides (e.g., with a basic amine nearby) that rapidly convert the unstable cyclic succinimide into the stable linear amide at pH 7.4.
-
Avoid "Dead-End" Cycles: Do not rely on the intact succinimide ring for long-circulation drugs (half-life > 3 days).
-
References
-
Bogdanowich-Knipp, S. J., et al. "Solution stability of linear vs. cyclic RGD peptides." Journal of Peptide Research, 1999. Link
-
LifeTein. "Should My Peptide Be Cyclic? Stability and Design Considerations." LifeTein Technical Guides, 2024. Link
-
Master Organic Chemistry. "Amide Hydrolysis Mechanism: Linear vs Lactams." Master Organic Chemistry, 2019. Link
-
Creative Peptides. "Cyclic vs Linear Peptides: Key Differences in Stability." Creative Peptides Resources, 2025. Link
-
University of Queensland. "On the Effect of Cyclization on Peptide Backbone Dynamics." UQ eSpace, 2020. Link
-
Tumey, L. N., et al. "Mild Method for Succinimide Hydrolysis on ADCs: Impact on Stability." Bioconjugate Chemistry, 2014. Link
-
Frontiers in Pharmacology. "Food-derived linear vs. rationally designed cyclic peptides." Frontiers, 2025. Link
-
Fontaine, S. D., et al. "Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of ADCs." Bioconjugate Chemistry, 2015. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-aminobutyl)cyclopentanecarboxamide
This document provides essential safety and logistical information for the proper disposal of N-(4-aminobutyl)cyclopentanecarboxamide. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. This guide is structured to deliver field-proven insights and technically accurate protocols, grounded in established safety principles.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N-(4-aminobutyl)cyclopentanecarboxamide. The following procedures are based on the known hazards of its primary functional groups—an aliphatic amine and a carboxamide—and data from structurally similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) office for guidance specific to your location and regulations.
Hazard Assessment: A Precautionary Approach
N-(4-aminobutyl)cyclopentanecarboxamide combines a cyclopentanecarboxamide moiety with a butylamine chain. Analysis of similar structures provides a strong basis for a precautionary hazard assessment:
-
Corrosivity and Irritation: The presence of the primary aliphatic amine group suggests that the compound is likely to be corrosive or a severe irritant. Similar compounds, such as cyclobutylamine, are known to cause severe skin burns and eye damage.[1] The fundamental chemical nature of amines means they are basic and can readily react with biological tissues.
-
Oral Toxicity and Eye Irritation: The carboxamide group, as seen in the analogous Cyclopentanecarboxamide, is associated with hazards such as being harmful if swallowed and causing serious eye irritation.[2][3]
Based on this analysis, N-(4-aminobutyl)cyclopentanecarboxamide should be handled as, at minimum, a substance that is corrosive to skin and eyes, and harmful if ingested. All handling and disposal procedures must reflect this level of hazard.
Personal Protective Equipment (PPE): Your First Line of Defense
The potential for corrosive and irritant effects necessitates stringent use of appropriate PPE. The causality is clear: to prevent chemical contact with the skin, eyes, and respiratory system.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves. Minimum thickness of 5 mil is recommended. Butyl rubber gloves may also be suitable.[4][5] Avoid latex gloves. | Aliphatic amines can degrade or permeate many glove materials. Nitrile and neoprene offer good resistance to a range of chemicals, including amines.[5] Latex provides minimal chemical protection. Always inspect gloves for integrity before use. |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when handling larger quantities (>100 mL) or when there is a significant splash risk. | The compound is presumed to be a severe eye irritant or corrosive. Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Chemical-resistant lab coat. An apron made of a chemically resistant material (e.g., rubber) is recommended when handling larger volumes. | A standard cotton lab coat may not be sufficient to protect against a corrosive chemical spill. A chemical-resistant coat or apron prevents the substance from soaking through to your personal clothing and skin. |
Spill Management Protocol
Accidental spills must be treated as a hazardous event. The immediate priority is to contain the spill and protect personnel. All materials used for cleanup must be disposed of as hazardous waste.[6]
Minor Spill (<100 mL in a fume hood)
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Absorb the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like paper towels or sawdust.
-
Collection: Carefully scoop the absorbent material into a designated, sealable, and chemically compatible waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water, if the compound is soluble), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Labeling: Securely close and label the waste container with a hazardous waste tag, clearly identifying the contents.
Major Spill (>100 mL or any spill outside a fume hood)
-
Evacuate: Immediately evacuate the affected area.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Alert: Notify your supervisor and your institution's EHS/Safety office immediately. Provide details about the chemical spilled and the location.
-
Do Not Attempt to Clean: Allow trained emergency response personnel to handle the cleanup.
Waste Segregation and Disposal Procedure
The guiding principle for the disposal of N-(4-aminobutyl)cyclopentanecarboxamide is that it must be managed as hazardous chemical waste. In-lab treatment or drain disposal is strictly prohibited without explicit EHS approval.
Step 1: Waste Collection
-
Designated Container: Dedicate a clearly labeled, sealable, and chemically compatible container for the collection of N-(4-aminobutyl)cyclopentanecarboxamide waste. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[8] The label must include the full chemical name: "N-(4-aminobutyl)cyclopentanecarboxamide". Do not use abbreviations.
-
Segregation: Do not mix this waste with other waste streams (e.g., halogenated solvents, strong acids) unless compatibility is confirmed. Amine waste should be kept separate from acids to prevent violent neutralization reactions.
Step 2: On-Site Storage
-
Location: Store the waste container in a designated satellite accumulation area, which should be near the point of generation and under the direct control of laboratory personnel.[9]
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[6]
Step 3: Final Disposal
-
Professional Disposal: Arrange for the disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6][9] Do not attempt to transport hazardous waste yourself.
-
Empty Containers: Any "empty" container that once held the pure substance must be triple-rinsed with a suitable solvent.[8] The rinsate from this process is considered hazardous waste and must be collected in your designated waste container. After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Prohibited Disposal Methods
-
Sink/Sewer Disposal: DO NOT dispose of N-(4-aminobutyl)cyclopentanecarboxamide down the drain. While some very small-chain amines may be permissible for drain disposal in trace, neutralized amounts, this compound is too large and its environmental impact is unknown.[10][11]
-
Evaporation: DO NOT allow the chemical to evaporate in a fume hood as a method of disposal. This releases the chemical into the environment and is not a compliant disposal practice.[6]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of N-(4-aminobutyl)cyclopentanecarboxamide waste.
Caption: Disposal workflow for N-(4-aminobutyl)cyclopentanecarboxamide.
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. Cyclopentanecarboxamide | C6H11NO | CID 226274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. vumc.org [vumc.org]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 11. chem.metu.edu.tr [chem.metu.edu.tr]
Personal protective equipment for handling N-(4-aminobutyl)cyclopentanecarboxamide
Executive Summary & Hazard Characterization
N-(4-aminobutyl)cyclopentanecarboxamide is a bifunctional synthetic intermediate containing a lipophilic cyclopentane ring, a stable amide linkage, and a reactive primary aliphatic amine tail.[1]
While specific Safety Data Sheet (SDS) data for this exact CAS registry number is often limited in public repositories due to its status as a niche research intermediate, we must apply the "Functional Group Approach" to safety. We treat this compound based on its most hazardous moiety: the primary aliphatic amine .
Core Hazard Analysis
-
Primary Hazard (Amine Moiety): The terminal
group is basic (pKa 10-11). It poses a risk of chemical burns to mucous membranes and eyes (Category 1 Eye Damage) and skin irritation/corrosion (Category 1B/2). -
Sensitization Risk: Aliphatic amines are known contact sensitizers. Repeated exposure via inhalation or skin contact can lead to hypersensitivity.
-
Physical State Variability: Depending on whether you possess the free base (likely a viscous oil/waxy solid) or the hydrochloride salt (crystalline solid), the risk profile shifts between dermal permeation and inhalation of particulates .[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed standard "compliance" and ensure "protection integrity."
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) or Laminate (Silver Shield) for spill cleanup.[1] | Aliphatic amines can permeate thin nitrile rubber over time. Double gloving creates a sacrificial outer layer and a visual breach indicator. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent). Note: Safety glasses are insufficient. | The high pH of the amine group causes saponification of fatty tissues in the eye, leading to rapid, irreversible corneal opacity upon splash contact.[1] |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm). If hood unavailable: P100/OV Combo Respirator . | Prevents inhalation of amine vapors (fishy odor) or particulates. The Organic Vapor (OV) cartridge neutralizes the basic amine; P100 captures salt dusts. |
| Body | Tyvek® Lab Coat (Closed front) or chemically resistant apron. | Standard cotton coats absorb liquids, holding the corrosive amine against the skin. Tyvek repels splashes. |
Operational Protocol: Synthesis & Handling
Phase 1: Pre-Operational Verification (Self-Validating Step)
Before opening the container, perform the "Glove & Hood Check" :
-
Verify fume hood flow monitor is green/reading >80 fpm.
-
Don inner gloves (bright color) and outer gloves (dark color). If the inner color becomes visible through the outer glove during work, the outer barrier is compromised.
Phase 2: Weighing and Transfer
-
For Solids (Salts): Use an anti-static gun on the spatula and weighing boat. Amine salts are hygroscopic and prone to static clumping, which increases aerosolization risk.
-
For Liquids (Free Base):
-
Do not use plastic syringes with rubber plungers without testing compatibility; amines can swell rubber, causing the plunger to seize and spray liquid.
-
Use glass pipettes or all-polyethylene/polypropylene syringes .
-
Phase 3: Reaction Setup
-
Solvent Choice: When dissolving, avoid halogenated solvents (like DCM) if possible, as amines can react exothermically with them over long periods to form quaternary ammonium salts (Menchutkin reaction risk), potentially pressurizing sealed vessels.[1]
-
Inert Atmosphere: Store and handle under Nitrogen or Argon. Amines react with atmospheric
to form carbamates, altering the stoichiometry of your reaction.
Emergency Response & Disposal Logic
Biological Exposure Pathways[1]
-
Ocular: Flush immediately for 15 minutes .[2][3][4][5] Time is critical; alkali burns penetrate deeper than acid burns.
-
Dermal: Wash with soap and water.[4][5] Do not use vinegar (acid) on the skin to neutralize; the heat of neutralization can worsen the burn.
Spill Management Workflow
Do not simply wipe up. Follow this logic:
-
Isolate: Evacuate the immediate 3-meter radius.
-
Neutralize: Apply a weak acid neutralizer (e.g., citric acid powder or dilute acetic acid) to the spill before absorbing. This converts the volatile/corrosive free amine into a stable, non-volatile salt.
-
Absorb: Use vermiculite or clay pads.
-
Disposal: Collect in a separate container labeled "Basic Organic Waste."
Waste Disposal[6][7][8]
-
Segregation: Never mix amine waste with Acid Waste streams. This generates heat and potentially toxic fumes.[6]
-
Labeling: clearly mark as "Aliphatic Amine - Corrosive."
Visualized Safety Workflows
Figure 1: PPE Selection & Donning Logic
This decision tree helps researchers select the correct PPE based on the physical state of the material.
Caption: Decision matrix for PPE selection based on the physical state of N-(4-aminobutyl)cyclopentanecarboxamide.
Figure 2: Spill Response Algorithm
A step-by-step logic flow for handling spills safely.
Caption: Operational workflow for neutralizing and cleaning up amine spills.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
NIOSH. (2019). NIOSH Pocket Guide to Chemical Hazards: Amines, Aliphatic. Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Eye and Face Protection. [Link][1][5]
-
PubChem. (2023). Compound Summary: Cyclopentanecarboxamide derivatives (General Safety Profile). National Library of Medicine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Triphenylmethanol(76-84-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Triphenylmethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
